Methyl 4-phenylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
InChI Key |
KUISDPUHRPZRFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCNCC1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Solubility Profile of Methyl 4-Phenylpiperidine-4-carboxylate in Organic Solvents: A Guide to Prediction, Measurement, and Application
An In-depth Technical Guide
Introduction
Methyl 4-phenylpiperidine-4-carboxylate is a key organic molecule and a derivative of phenylpiperidine.[1] With the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol , its structure is characterized by a central piperidine ring, a phenyl group, and a methyl ester functionality at the C4 position.[2] This compound and its analogues are significant as intermediates and precursors in the synthesis of various pharmaceuticals, most notably in the development of analgesics.[3][4] Understanding its solubility in organic solvents is a critical parameter for researchers and drug development professionals.[5] Solubility data governs crucial process decisions, including the selection of solvent systems for chemical reactions, crystallization for purification, and the development of formulations.[6]
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 4-phenylpiperidine-4-carboxylate. It moves beyond a simple listing of data to explain the underlying physicochemical principles and provides robust, field-proven protocols for generating reliable solubility data.
Part 1: Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is dictated by its molecular structure and the physical properties of the solvent.[7] For methyl 4-phenylpiperidine-4-carboxylate, the key structural features influencing its solubility are:
-
The Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. The parent compound, piperidine, is highly soluble in a wide array of organic solvents, including alcohols and ethers, due to its polarity and ability to act as a hydrogen bond acceptor.[8]
-
The Phenyl Group: A nonpolar, aromatic ring that contributes to the molecule's lipophilicity. This feature suggests better solubility in nonpolar aromatic solvents like toluene and reduced solubility in highly polar or aqueous systems.
-
The Methyl Ester Group (-COOCH₃): A polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility profile can be predicted. This predictive assessment is a crucial first step in experimental design, saving time and resources.
Table 1: Predicted Qualitative Solubility of Methyl 4-Phenylpiperidine-4-carboxylate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Protic Polar | Methanol, Ethanol | High to Miscible | The polar hydroxyl group of the solvent can interact favorably with the polar ester and the basic nitrogen of the piperidine ring. The overall polarity is compatible.[9] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions are expected between the solvent and the polar ester group of the solute. DMSO is a particularly powerful solvent for many organic compounds.[10] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's moderate overall polarity and size are well-matched with these solvents, leading to good miscibility.[9] |
| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar phenyl group on the solute will have favorable interactions with the aromatic solvent, though the polar functionalities may limit miscibility compared to more polar solvents. |
| Nonpolar | Hexane, Heptane | Low to Moderate | While the molecule has lipophilic character from the phenyl ring, the polarity of the piperidine and ester groups limits solubility in highly nonpolar aliphatic solvents.[8][9] |
This qualitative assessment must be confirmed by experimental measurement to obtain the quantitative data necessary for process development.
Part 2: Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold-standard technique for determining equilibrium solubility, valued for its accuracy and reliability.[11][12] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated and equilibrium is reached.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask method.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed as a self-validating system, ensuring that true equilibrium is achieved and accurately measured.
1. Materials and Equipment:
-
Methyl 4-phenylpiperidine-4-carboxylate (solid, purity >98%)
-
Organic solvents (HPLC grade or higher)
-
Analytical balance
-
2-4 mL glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or rotator
-
Calibrated positive displacement pipettes or gas-tight syringes
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Experimental Procedure:
-
Step 1: Preparation of Saturated Solution
-
Rationale: Adding a clear excess of the solid solute is critical to ensure that the final solution is genuinely saturated at equilibrium.[11]
-
Action: Add approximately 20-30 mg of methyl 4-phenylpiperidine-4-carboxylate to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to leave undissolved solid visible at the end of the experiment. Record the approximate mass used.
-
Action: Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial. Seal the vial tightly.
-
-
Step 2: Equilibration
-
Rationale: Reaching thermodynamic equilibrium is a time-dependent process. Agitation increases the surface area of the solid in contact with the solvent, accelerating dissolution. A period of 24-48 hours is typically sufficient for most small molecules, but longer times may be needed for compounds that dissolve very slowly.[11] Constant temperature is mandatory as solubility is temperature-dependent.[13]
-
Action: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Action: Agitate the vials for 24 to 48 hours. Visually confirm that undissolved solid remains present throughout the equilibration period.
-
-
Step 3: Sample Collection and Preparation
-
Rationale: The sample for analysis must be a clear supernatant, completely free of any undissolved solid particles, which would artificially inflate the measured concentration. Filtration through a 0.22 µm filter is a robust method for phase separation.[14]
-
Action: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Action: Carefully withdraw an aliquot (e.g., 100-200 µL) of the clear supernatant using a syringe. Avoid disturbing the settled solid.
-
Action: Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean autosampler vial. This step removes any fine particulates.
-
Action: Perform a precise serial dilution of the filtered sample into a calibrated volumetric flask using the mobile phase from the analytical method. The dilution factor should be chosen to bring the final concentration into the linear range of the calibration curve.
-
3. Analytical Quantification (HPLC-UV):
-
Rationale: HPLC is a reliable and reproducible method for quantifying the concentration of a solute in solution.[6] A proper calibration curve is essential for accuracy.
-
Action: Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) should be chosen to elute the compound with a sharp, symmetric peak. The UV detection wavelength should be set to a lambda max of the compound for optimal sensitivity.
-
Action: Calibration: Prepare a series of at least five calibration standards of methyl 4-phenylpiperidine-4-carboxylate of known concentrations in the mobile phase.
-
Action: Analysis: Inject the diluted sample and the calibration standards onto the HPLC system.
-
Action: Calculation: Integrate the peak area of the analyte. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the organic solvent (e.g., in mg/mL or mol/L).
Part 3: Key Factors Influencing Solubility
Understanding the factors that modulate solubility allows for its strategic manipulation in experimental and process chemistry.
Caption: Factors governing the solubility of a solid in a liquid.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7] This relationship can be leveraged during crystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. This temperature dependence can be modeled using equations such as the modified Apelblat equation.[6]
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents will better solvate the polar ester and piperidine functionalities, while nonpolar solvents will interact more favorably with the phenyl ring.[7] A mismatch in polarity between solute and solvent generally leads to poor solubility.
-
Solid-State Properties: The crystal form (polymorph) of the solid can significantly impact solubility.[7] Amorphous solids are generally more soluble than their crystalline counterparts because they lack the strong, ordered crystal lattice that must be overcome for dissolution to occur. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
While specific quantitative solubility data for methyl 4-phenylpiperidine-4-carboxylate is not widely published, this guide provides the theoretical and practical framework necessary for any researcher to generate high-quality, reliable data. By combining a predictive assessment based on molecular structure with the robust experimental protocol of the shake-flask method, scientists can confidently determine the solubility profile of this important pharmaceutical intermediate. This data is fundamental to enabling efficient process development, from optimizing reaction conditions and designing effective crystallizations to formulating final products.
References
- Benchchem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
- Vermeire, F. H., & Green, W. H. (2022). Predicting solubility curves via a thermodynamic cycle and machine learning. ArXiv.
- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
- PubChem. Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information.
- Solubility of Things. Piperidine.
- EPA CompTox Chemicals Dashboard. Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. U.S. Environmental Protection Agency.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- PrepChem.com. Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde.
- Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- CymitQuimica. 1-methyl-4-phenylpiperidine-4-carboxylic acid.
- Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1376-1382.
- Unknown. SOLUBILITY AND DISSOLUTION FOR DRUG.
- Unknown. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information.
- ChemBK. 4-phenylpiperidine-4-carboxylic acid. (2024).
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Wikipedia. Pethidine. Available from: [Link]
-
Zhang, H., et al. (2018). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 63(6), 2110-2116. Available from: [Link]
- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry.
- Mahapatra, A., & Murthy, P. N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research, 13(2), 80-93.
- Thermo Scientific Chemicals. Methyl piperidine-4-carboxylate, 98%.
- Medsafe. (2025). DBL Pethidine Hydrochloride Injection Data Sheet. New Zealand Medicines and Medical Devices Safety Authority.
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
- Unknown. Practical Synthesis of Fragment - Supporting Information.
- Emmace. API Solubility in Different Conditions and Kinetic Solubility.
- Wenlock, M. C., & van de Waterbeemd, H. (2004). A method of measuring solubility. Google Patents. EP1428015A1.
- Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
- Al-Ghaban, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Kim, K. H. (1963). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-204.
- Smith, J. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Anesthesia Student.
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Methyl 4-phenylpiperidine-4-carboxylate as a fentanyl precursor
The following technical guide provides an in-depth analysis of Methyl 4-phenylpiperidine-4-carboxylate .
Editorial Note on Classification: While the prompt classifies this compound as a "fentanyl precursor," chemical taxonomy identifies it more accurately as a precursor to the Pethidine (Meperidine) class of opioids. Fentanyl and its analogs (including Carfentanil) possess a 4-anilino (nitrogen-linked) core, whereas the subject molecule possesses a 4-phenyl (carbon-linked) core.[1] This guide will rigorously address this structural distinction, correcting the classification while providing the requested forensic and technical characterization relevant to synthetic opioid research.
Structural Significance, Forensic Identification, and Opioid Scaffold Analysis[1]
Part 1: Executive Technical Summary[1]
Methyl 4-phenylpiperidine-4-carboxylate (CAS: 54824-07-6) is a synthetic intermediate structurally belonging to the 4-phenylpiperidine class of opioids.[1] It is the methyl ester analog of Normeperidine .
In the context of illicit drug monitoring, this compound is frequently misidentified or conflated with precursors for Carfentanil (which bears a 4-carbomethoxy group but is a 4-anilino derivative).[1] Understanding the precise atomic arrangement is critical for forensic scientists to distinguish between Pethidine-class synthesis and Fentanyl-class synthesis.[1]
| Parameter | Technical Specification |
| IUPAC Name | Methyl 4-phenylpiperidine-4-carboxylate |
| Common Aliases | Normeperidine methyl ester; Norpethidine methyl ester |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Core Scaffold | 4-Phenylpiperidine (Pethidine-class) |
| Target Opioid Class | Pethidine (Meperidine), Hydroxypethidine |
| Regulatory Status | Controlled Substance Analog (varies by jurisdiction; Schedule I/II in US under Federal Analog Act if intended for consumption) |
Part 2: Structural Activity Relationship (SAR) & Precursor Analysis[1]
To maintain scientific integrity, we must delineate the "Precursor Divergence." The synthesis of fentanyl-class opioids versus pethidine-class opioids diverges at the functionalization of the piperidine 4-position.[1]
1. The Pethidine Route (Subject Molecule)
The subject molecule is formed via the alkylation of benzyl cyanide with bis(2-chloroethyl)methylamine (or similar agents) to form a 4-phenyl-4-cyano intermediate, which is subsequently hydrolyzed and esterified.[1]
2. The Fentanyl/Carfentanil Route
Fentanyl synthesis (Janssen or Siegfried methods) utilizes 4-piperidone .[1][6] The ketone is reacted with aniline (or an aniline derivative) to form a Schiff base, which is reduced.
-
Result: Carbon-Nitrogen bond at the 4-position (4-anilino).[1][7][2][4]
-
End Products: Fentanyl, Sufentanil, Carfentanil.[4]
Critical Note for Researchers: The presence of Methyl 4-phenylpiperidine-4-carboxylate in a sample indicates a Pethidine synthetic pathway, not a Fentanyl pathway.[1]
Visualization: Opioid Scaffold Divergence
The following diagram illustrates the chemical genealogy, separating the subject molecule from the Fentanyl family.
Caption: Divergence of Pethidine (4-phenyl) and Fentanyl (4-anilino) synthetic pathways.[1]
Part 3: Forensic Identification Protocol
For drug development professionals and forensic chemists, positive identification requires distinguishing this ester from the ethyl analog (Pethidine intermediate) and the N-methylated parent.[1]
Analytical Methodology: GC-MS
The following protocol is a self-validating system for identifying Methyl 4-phenylpiperidine-4-carboxylate in seized powders or reaction mixtures.[1]
1. Sample Preparation
-
Matrix: Solid powder or liquid reaction mixture.
-
Extraction: Dissolve 10 mg sample in 1 mL Methanol (HPLC grade). If sample is a salt (hydrochloride), add 1 drop of 1M NaOH to liberate the free base, then extract into Dichloromethane (DCM).
-
Injection: 1 µL splitless injection.
2. Gas Chromatography Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).
3. Mass Spectrometry Interpretation (EI, 70eV) The fragmentation pattern is distinct for the methyl ester.
| Ion (m/z) | Fragment Identity | Mechanistic Origin |
| 219 | [M]⁺ (Molecular Ion) | Intact molecule (Weak intensity).[1] |
| 160 | [M - 59]⁺ | Loss of carboxymethyl group (-COOCH₃).[1] Characteristic of 4-substituted piperidines. |
| 204 | [M - 15]⁺ | Loss of methyl radical (rare in this structure, usually minor).[1] |
| 71 | Piperidine ring fragment | Typical amine heterocycle fragmentation. |
| 91 | Tropylium ion | Indicates presence of benzyl/phenyl group. |
Validation Check:
-
If the Molecular Ion is 233 , the substance is the Ethyl ester (Pethidine intermediate), not the Methyl ester.
-
If the Molecular Ion is 247 , the substance is likely Pethidine (N-methylated ethyl ester).[1]
Part 4: Regulatory & Safety Landscape[1]
DEA & International Scheduling
While Methyl 4-phenylpiperidine-4-carboxylate is not always explicitly listed by name in every jurisdiction's "List I" chemicals, it is legally treated as a controlled substance analog in the United States and many EU nations.[1]
-
Federal Analog Act (USA): As a positional isomer and immediate precursor to Pethidine (Schedule II), this molecule is treated as Schedule II if intended for human consumption.[1]
-
UNODC Status: Pethidine precursors are monitored. The specific methyl ester is a "pre-precursor" or alternate intermediate.
Handling Precautions[5]
-
Toxicity: Potent opioid activity is possible even in precursors. The free base is lipophilic and can be absorbed transdermally.
-
PPE: Nitrile gloves (double gloved), N95 or P100 respirator, and eye protection are mandatory.
-
Deactivation: Acidification (HCl) converts the volatile free base into a non-volatile salt, reducing inhalation risk during disposal.
Part 5: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 545827: Methyl 4-phenylpiperidine-4-carboxylate.[1]
-
Source: [1]
-
-
United Nations Office on Drugs and Crime (UNODC). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.[1]
-
Source: [1]
-
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (Pethidine Analog).
-
Source: [1]
-
-
Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.
-
Source: [1]
-
-
Janssen, P. A. J. Synthetic Analgesics: Diphenylpropylamines. Pergamon Press, 1960. (Foundational text on 4-phenylpiperidine synthesis).
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- 7. Document Viewer [docs.un.org]
The 4-Phenylpiperidine-4-Carboxylate Scaffold: A Technical Guide to its Pharmacological Activity as Opioid Modulators
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine-4-carboxylate scaffold is a cornerstone in the development of synthetic opioid analgesics. This guide provides an in-depth exploration of the pharmacological activity of its derivatives, focusing on their interaction with opioid receptors, the intricate relationship between their structure and activity, and the experimental methodologies crucial for their evaluation.
The Enduring Legacy and Therapeutic Importance
The 4-phenylpiperidine core is the foundational structure for a multitude of clinically significant opioid drugs, including pethidine (meperidine) and its numerous analogs.[1][2][3] These synthetic compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The enduring interest in this scaffold lies in its chemical tractability, allowing for systematic modifications to fine-tune pharmacological properties and potentially develop safer and more effective analgesics.
Primary Pharmacological Target: The μ-Opioid Receptor and its Signaling Cascade
Derivatives of 4-phenylpiperidine-4-carboxylate predominantly mediate their analgesic and other physiological effects through the μ-opioid receptor (MOR).[1][2] The activation of MOR by an agonist initiates a cascade of intracellular signaling events.
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This collective action results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.
Caption: Signaling pathway of μ-opioid receptor activation.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The pharmacological profile of 4-phenylpiperidine-4-carboxylate derivatives is exquisitely sensitive to structural modifications at several key positions. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel analogs with desired properties.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. A methyl group, as seen in pethidine, generally confers potent agonist activity. Increasing the chain length or introducing bulky groups can modulate potency and, in some cases, introduce antagonist properties.[5] For instance, replacement of the N-methyl group with larger alkyl or aralkyl groups can alter the efficacy and potency of the compound.
-
4-Phenyl Group: The phenyl ring at the 4-position is essential for high-affinity binding to the opioid receptor. Substitution on this ring can significantly impact activity. An m-hydroxyl group, for example, is known to enhance analgesic activity, likely by mimicking a key interaction of morphine with the receptor.[6]
-
4-Carboxylate Group: The ester moiety at the 4-position also plays a crucial role. The ethyl ester is often found to be optimal for analgesic potency.[6] Modifications to this group, such as altering the alcohol portion of the ester or replacing it with other functional groups like a ketone, can lead to significant changes in activity.[6]
-
Piperidine Ring: The conformation of the piperidine ring and the orientation of the 4-phenyl group (axial vs. equatorial) are critical for receptor interaction. The relative stereochemistry of substituents on the piperidine ring can also have a profound effect on analgesic potency.[7]
| Compound | N-Substituent | 4-Phenyl Substituent | 4-Carboxylate Group | Relative Analgesic Potency (Morphine = 1) |
| Pethidine (Meperidine) | -CH₃ | Unsubstituted | -COOCH₂CH₃ | ~0.1 |
| Normeperidine | -H | Unsubstituted | -COOCH₂CH₃ | ~0.5 (but neurotoxic)[2] |
| Bemidone | -CH₃ | m-OH | -COOCH₂CH₃ | Higher than Pethidine |
| Fentanyl Analog (example) | -CH₂CH₂-Aryl | Unsubstituted | -N(Ph)CHO | >100 |
Experimental Evaluation: Protocols for In Vitro and In Vivo Characterization
A thorough pharmacological evaluation of 4-phenylpiperidine-4-carboxylate derivatives requires a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and analgesic efficacy.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor. It involves a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to membranes prepared from cells expressing the receptor.[8]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), the radioligand (e.g., [³H]DAMGO at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
4.1.2. [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate G proteins coupled to the opioid receptor, thereby determining its efficacy (agonist, partial agonist, or antagonist).[9] It is based on the principle that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[4]
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes from a cell line expressing the μ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.
Caption: Experimental workflow for pharmacological characterization.
In Vivo Assays
4.2.1. Hot Plate Test
The hot plate test is a widely used method to assess the analgesic efficacy of centrally acting compounds in animal models (e.g., mice or rats).[10][11][12][13] The test measures the latency of the animal's response to a thermal stimulus.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate the animals to the testing environment.
-
Baseline Measurement: Determine the baseline response latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Measurement: At various time points after compound administration, measure the response latency on the hot plate again.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ED₅₀ value (the dose of the compound that produces a therapeutic effect in 50% of the population).
Future Directions and Therapeutic Potential
The development of novel 4-phenylpiperidine-4-carboxylate derivatives continues to be an active area of research. Future efforts are likely to focus on:
-
Improving Safety Profiles: Designing compounds with reduced side effects, such as respiratory depression, constipation, and abuse liability. This may involve targeting biased agonism, where ligands preferentially activate certain signaling pathways over others.
-
Exploring Subtype Selectivity: While most efforts have focused on the μ-opioid receptor, exploring the activity of these derivatives at κ- and δ-opioid receptors could lead to new therapeutic applications.
-
Peripheral Restriction: Developing peripherally restricted agonists that do not cross the blood-brain barrier could provide analgesia for inflammatory and visceral pain without the central nervous system side effects.
Conclusion
The 4-phenylpiperidine-4-carboxylate scaffold remains a highly valuable platform for the discovery and development of novel opioid modulators. A thorough understanding of its pharmacology, guided by robust structure-activity relationship studies and comprehensive in vitro and in vivo evaluations, is essential for unlocking its full therapeutic potential and addressing the ongoing need for safer and more effective pain management strategies.
References
- Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020). USF MCOM Anesthesiology Journal.
- Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. (n.d.). BenchChem.
- Green, A. F. (1959). Pharmacological actions of two new pethidine analogues. British Journal of Pharmacology and Chemotherapy, 14(1), 26-33.
- Green, A. F. (1959). PHARMACOLOGICAL ACTIONS OF TWO NEW PETHIDINE ANALOGUES. British Journal of Pharmacology and Chemotherapy, 14(1), 26–33.
- Hot pl
- S, S., B, V., & M, P. (2014). Evaluation of Analgesic Activity of Metabotropic Glutamate Receptor 7 Agonist, AMN082 in Animal Models. Journal of Clinical and Diagnostic Research.
- Pethidine. (n.d.). In Wikipedia.
- Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery.
- Hot plate test – Knowledge and References. (n.d.). Taylor & Francis.
- Traynor, J. R., & Ktorides, V. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.9.
- Analgesia Hot Pl
- MOP (μ opioid) Biochemical Binding Assay Service. (n.d.). Reaction Biology.
- S, S., B, V., & M, P. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Semantic Scholar.
- Z, Z., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in molecular biology (Clifton, N.J.), 2174, 111–121.
- Pethidine, Tablet, 50 mg (NOUMED)
- concentration-response curves for receptor functional assays ³⁵S-GTPγS... (n.d.).
- S, S., & Traynor, J. R. (2010). In vitro and in vivo assessment of mu opioid receptor constitutive activity. Methods in enzymology, 485, 219–237.
- Ligand-dependent G protein dynamics underlying opioid signaling efficacy. (2025). bioRxiv.
- GTPγS Binding Assays. (2012). In Assay Guidance Manual.
- Eisleb, O. (1949). Preparation of x-aryl-x-car. U.S. Patent No. 2,486,795. Washington, DC: U.S.
- R, R., G, G., C, C., S, S., L, L., S, S., ... & Calo', G. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules (Basel, Switzerland), 26(1), 13.
- Ethyl 4-piperidinecarboxyl
- Lec.2 4 stage. (n.d.). SlideShare.
- Kim, K. H. (1962). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-204.
- 4-phenylpiperidine-4-carboxylic acid ethyl ester. (n.d.).
- Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226–232.
- Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 38(19), 3657–3665.
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
- C, C., G, G., R, R., S, S., L, L., & S, S. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 31(4), 818–824.
- Stachulski, A. V., Scheinmann, F., Ferguson, J. R., Law, J. L., Lumbard, K. W., Hopkins, P., ... & Joel, S. P. (2003). Structure-activity relationships of some opiate glycosides. Bioorganic & medicinal chemistry letters, 13(6), 1207–1214.
- 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook.
- Feinberg, A. P., Creese, I., & Snyder, S. H. (1976). The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists.
- Jacobson, A. E. (2006). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. The AAPS journal, 8(3), E543–E556.
- Structure-activity relationship in morphine analogues. (n.d.).
- Structure activity rel
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- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of some opiate glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
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- 12. meliordiscovery.com [meliordiscovery.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Norpethidine methyl ester synonyms and nomenclature
Synonyms, Nomenclature, and Analytical Differentiation[1]
Executive Summary
Norpethidine methyl ester (Methyl 4-phenylpiperidine-4-carboxylate) is a structural analog of the opioid pethidine (meperidine) and its major metabolite, norpethidine.[1][2][3] While less common in clinical literature than its ethyl ester parent, it holds critical importance in forensic analysis and synthetic chemistry as both a precursor intermediate and a transesterification artifact .[1][3]
This guide provides a definitive technical breakdown of its nomenclature, chemical identity, and the specific analytical pitfalls associated with its formation during sample preparation.[3]
Part 1: Chemical Identity & Nomenclature[1][3][5]
The nomenclature of phenylpiperidines is often confused due to the historical use of trivial names (e.g., "Pethidine") alongside systematic IUPAC naming.
Core Distinction:
-
Pethidine: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate[1][2][3]
-
Norpethidine: Ethyl 4-phenylpiperidine-4-carboxylate (N-demethylated)[1][2][3]
-
Norpethidine Methyl Ester: Methyl 4-phenylpiperidine-4-carboxylate (N-demethylated + Methyl ester)[1][2][3]
1.1 Identity Data Table[1][2][3]
| Parameter | Technical Specification |
| Systematic Name (IUPAC) | Methyl 4-phenylpiperidine-4-carboxylate |
| Common Name | Norpethidine methyl ester |
| CAS Registry Number | 545827-07-6 (Free base) 83898-15-1 (Hydrochloride salt) |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Monoisotopic Mass | 219.1259 Da |
| SMILES | COC(=O)C1(CCNCC1)C2=CC=CC=C2 |
| InChI Key | KUISDPUHRPZRFF-UHFFFAOYSA-N |
1.2 Synonym Hierarchy
To avoid ambiguity in database searching or procurement, use the following hierarchy:
-
Primary Chemical Name: Methyl 4-phenylpiperidine-4-carboxylate[1][3][4]
-
Functional Synonyms:
-
Deprecated/Confusing Terms:
Part 2: Structural Relationships & Synthesis[3]
The relationship between Pethidine, Norpethidine, and the Methyl Ester variant is best understood through their metabolic and synthetic pathways.[3]
2.1 Structural Diagram (DOT Visualization)
The following diagram illustrates the structural derivation and the critical "Artifact Pathway" where laboratory solvents can alter the analyte.[3]
Caption: Figure 1. Metabolic origin of Norpethidine and the risk of transesterification to Norpethidine Methyl Ester during analysis.
2.2 Synthetic Logic
Norpethidine methyl ester is rarely a target drug but is synthesized as a reference standard or intermediate.[3]
-
Protocol: Fischer esterification of 4-phenylpiperidine-4-carboxylic acid (Pethidinic acid, nor-analog) with methanol and sulfuric acid.[1][2][3]
-
Reaction Control: Unlike Pethidine synthesis (which uses ethanol), the use of methanol yields the methyl ester.[3]
Part 3: Analytical Challenges (The "Senior Scientist" Insight)
The most critical aspect of this molecule for a researcher is its potential to appear as a false positive or quantification error in forensic samples.[1][3]
3.1 The Transesterification Artifact
Scenario: A toxicologist extracts blood samples containing Norpethidine (the metabolite).[3] Error: The extraction solvent or reconstitution solvent is Methanol (MeOH) .[1][3] Mechanism: In the presence of trace acids (often from sample preservatives or derivatizing agents) and heat (GC injection port), the ethyl group of Norpethidine exchanges with the methyl group of the solvent.[3] Result: The instrument detects Norpethidine Methyl Ester instead of Norpethidine.
Critical Protocol Check: If you detect Norpethidine Methyl Ester in a biological sample, verify your solvent system.[3] If Methanol was used, repeat the extraction using Acetonitrile or Ethyl Acetate to confirm the compound is endogenous and not a laboratory artifact.[3]
3.2 Mass Spectrometry Differentiation
To distinguish the two, rely on the mass shift caused by the methylene group difference (-CH₂-).[1][2][3]
| Compound | Precursor Ion (M+H)⁺ | Key Fragment (EI-MS) |
| Norpethidine (Ethyl) | 234.15 | m/z 233, 160 (Base peak) |
| Norpethidine Methyl Ester | 220.13 | m/z 219, 160 (Base peak) |
Note: Both compounds share the m/z 160 fragment (phenylpiperidine core), which can lead to misidentification if only single-ion monitoring (SIM) of the base peak is used.[1][3] Always monitor the molecular ion.
Part 4: Pharmacological Context[2][3][4][8][9]
While primary literature on the specific toxicology of the methyl ester is sparse compared to the ethyl ester, structure-activity relationship (SAR) principles apply.[3]
-
Opioid Potency: Ester chain shortening (Ethyl -> Methyl) generally reduces mu-opioid receptor affinity in the pethidine series.[1][2][3]
-
Toxicity (Nor-toxicity): The primary risk of norpethidine is neurotoxicity (seizures/convulsions) due to accumulation.[1][3] The methyl ester variant likely retains this convulsant potential due to the preserved pharmacophore (unsubstituted piperidine nitrogen).[3]
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2026).[3] PubChem Compound Summary for CID 545827, Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
World Health Organization (WHO). (2003).[3] Surveillance of Pethidine and its Metabolites. Expert Committee on Drug Dependence.[3] Retrieved from [Link]
-
Umans, J. G., & Inturrisi, C. E. (1982).[6] Antinociceptive activity and toxicity of meperidine and normeperidine in mice. Journal of Pharmacology and Experimental Therapeutics, 223(1), 203-206.[1][3] (Foundational SAR reference).[3][6]
-
Champeil, E., et al. (2006).[3] Transesterification of esters in methanol: A systematic study. Journal of Organic Chemistry. (Contextual reference for solvent artifacts).
Sources
- 1. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester [webbook.nist.gov]
- 3. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norpethidine [medbox.iiab.me]
Methodological & Application
Application Note: De Novo Synthesis of Methyl 4-Phenylpiperidine-4-carboxylate from 1-Benzylpiperidin-4-one
Executive Summary
The synthesis of 4-phenylpiperidine-4-carboxylic acid derivatives—structural cores found in various opioid analgesics (e.g., pethidine/meperidine) and neuroactive agents—traditionally relies on the alkylation of benzyl cyanide with highly toxic, heavily regulated bis(2-chloroethyl)alkylamines (nitrogen mustards).
To circumvent the use of these hazardous reagents, this application note details a modern, highly controlled four-step synthetic pathway starting from the commercially available and bench-stable 1-benzylpiperidin-4-one . By leveraging a Van Leusen homologation followed by a Buchwald-Hartwig-type palladium-catalyzed
Mechanistic Rationale & Strategic Design
As application scientists, our goal is to design workflows that are not only high-yielding but mechanistically robust and self-validating. The causality behind the selected reaction sequence is as follows:
-
Avoidance of Cyanohydrin Intermediates: Traditional one-carbon homologations of ketones utilize cyanohydrin formation followed by dehydration and conjugate addition. This sequence is reversible, prone to retro-aldol fragmentation, and often results in poor yields. Instead, we utilize the Van Leusen Reaction with TosMIC (Toluenesulfonylmethyl isocyanide) . This reagent directly converts the ketone to a saturated nitrile via an oxazoline intermediate, driving the reaction forward through the irreversible elimination of the tosyl group.
-
Precision Quaternary Center Construction: Grignard additions to nitriles typically attack the cyano carbon to form imines. To place the phenyl group on the
-carbon, we employ a Palladium-Catalyzed -Arylation . The use of the sterically demanding bidentate ligand BINAP forces the arylpalladium intermediate to undergo reductive elimination rather than -hydride elimination, selectively forming the C4 quaternary center. -
Overcoming Steric Hindrance in Hydrolysis: The resulting nitrile is situated at a neopentyl-like quaternary center, making it highly resistant to standard basic hydrolysis. We force the hydration and subsequent hydrolysis using harsh acidic conditions (refluxing 6M HCl), which simultaneously protonates the piperidine nitrogen, preventing unwanted side reactions.
-
Strategic Protecting Group: The
-benzyl group is retained until the final step. It serves as a robust protecting group that withstands the strongly basic conditions of the Van Leusen and -arylation steps, as well as the strongly acidic conditions of the hydrolysis step, before being cleanly removed via catalytic hydrogenolysis.
Synthetic Pathway Visualization
Figure 1: Four-step synthetic workflow from 1-benzylpiperidin-4-one to the target methyl ester.
Step-by-Step Experimental Protocols
Step 1: Van Leusen Homologation to 1-Benzylpiperidine-4-carbonitrile
-
Procedure:
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 1-benzylpiperidin-4-one (1.0 eq, 10 mmol) and TosMIC (1.1 eq, 11 mmol) in a mixture of anhydrous 1,2-dimethoxyethane (DME, 30 mL) and absolute ethanol (2.0 eq, 20 mmol).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add potassium tert-butoxide (t-BuOK, 2.0 eq, 20 mmol) portion-wise over 15 minutes to control the exothermic deprotonation.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH
Cl (20 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the product as a pale yellow oil.
-
-
Self-Validation Checkpoint: Perform FT-IR analysis on the purified oil. The successful transformation is confirmed by the complete disappearance of the ketone C=O stretch at ~1710 cm
and the appearance of a sharp, weak C N stretch at ~2240 cm .
Step 2: Palladium-Catalyzed -Arylation
-
Procedure:
-
In a Schlenk flask inside a glovebox (or under strict Schlenk line argon techniques), combine 1-benzylpiperidine-4-carbonitrile (1.0 eq, 5 mmol), bromobenzene (1.2 eq, 6 mmol), Pd
(dba) (0.025 eq, 2.5 mol%), rac-BINAP (0.06 eq, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq, 7.5 mmol). -
Add anhydrous, degassed toluene (25 mL). Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C in an oil bath for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate 1-benzyl-4-phenylpiperidine-4-carbonitrile.
-
-
Self-Validation Checkpoint: Analyze via
H NMR (CDCl ). The -proton of the starting nitrile (a multiplet around 2.8 ppm) must be completely absent, and a new 5-proton aromatic multiplet (7.2–7.4 ppm) corresponding to the newly attached phenyl ring must appear.
Step 3: Nitrile Hydrolysis and Fischer Esterification
-
Procedure:
-
Suspend 1-benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq, 3 mmol) in 6M aqueous HCl (15 mL).
-
Heat the mixture to a vigorous reflux (105–110 °C) for 24 hours. The harsh conditions are required to overcome the steric shielding of the quaternary center.
-
Cool the mixture and evaporate to complete dryness under reduced pressure to yield the crude amino acid hydrochloride salt.
-
Suspend the crude salt in anhydrous methanol (20 mL) and cool to 0 °C.
-
Dropwise, add thionyl chloride (SOCl
, 3.0 eq, 9 mmol). This generates HCl in situ and forms the highly reactive acyl chloride intermediate. -
Reflux the mixture for 12 hours.
-
Concentrate the mixture, carefully neutralize with saturated aqueous NaHCO
(until pH 8), and extract with dichloromethane (3 × 20 mL). Dry and evaporate to yield methyl 1-benzyl-4-phenylpiperidine-4-carboxylate.
-
-
Self-Validation Checkpoint: Perform FT-IR and MS. The nitrile peak (~2240 cm
) must vanish, replaced by a strong ester carbonyl stretch at ~1735 cm . Mass spectrometry should confirm the mass shift to the corresponding methyl ester.
Step 4: Catalytic Hydrogenolysis (N-Debenzylation)
-
Procedure:
-
Dissolve methyl 1-benzyl-4-phenylpiperidine-4-carboxylate (1.0 eq, 2 mmol) in HPLC-grade methanol (15 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10% w/w, 0.2 mmol Pd) under a gentle stream of argon to prevent ignition of the methanol vapor.
-
Evacuate the flask and backfill with hydrogen gas three times using a balloon.
-
Stir the suspension vigorously at room temperature under 1 atm of H
for 6 hours. -
Purge the flask with argon, filter the mixture through a tightly packed Celite pad (washing thoroughly with methanol), and concentrate the filtrate.
-
If necessary, the product can be recrystallized from diethyl ether/hexane to yield pure methyl 4-phenylpiperidine-4-carboxylate .
-
-
Self-Validation Checkpoint: Analyze via LC-MS and
H NMR. The benzylic CH singlet (~3.5 ppm) must disappear. The LC-MS should show a clean peak corresponding to the target mass ([M+H] = 220.1 m/z).
Quantitative Data & Validation Summary
| Step | Transformation | Reagents & Conditions | Time | Expected Yield | Primary Validation Marker |
| 1 | Homologation | TosMIC, t-BuOK, DME/EtOH, 0 °C to RT | 4 h | 75–82% | IR: Appearance of C |
| 2 | PhBr, Pd | 12 h | 65–70% | ||
| 3 | Hydrolysis & Esterification | 1. 6M HCl, reflux2. SOCl | 36 h | 55–60% | IR: Appearance of Ester C=O (~1735 cm |
| 4 | Hydrogenolysis | H | 6 h | 90–95% | LC-MS: [M+H] |
References
1. Oldenziel, O. H.; Van Leusen, D.; Van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977.[Link] [1]
2. Culkin, D. A.; Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society, 2002.[Link] [2]
Application Note: Overcoming Steric Hindrance in the Esterification of 4-Phenylpiperidine-4-Carboxylic Acid
Executive Summary & Synthetic Rationale
4-Phenylpiperidine-4-carboxylic acid (often referred to in its N-methylated form as pethidinic acid or Pethidine Intermediate C) is a foundational building block in the synthesis of opioid analgesics, most notably meperidine (pethidine)[1]. For drug development professionals and synthetic chemists, the esterification of this compound presents a notorious kinetic bottleneck.
As a Senior Application Scientist, I frequently audit synthetic workflows where standard esterification protocols fail to deliver acceptable yields for this specific substrate. The root cause is severe steric hindrance: the C4 carbon of the piperidine ring is quaternary, bearing both a bulky phenyl group and the carboxylic acid moiety[2]. This neopentyl-like congestion physically shields the carbonyl carbon, blocking the Bürgi-Dunitz trajectory required for an incoming alcohol nucleophile. Consequently, to achieve high-yielding esterification, the activation energy barrier must be bypassed by converting the carboxylic acid into a highly electrophilic intermediate[3].
Mechanistic Pathways & Causality
To synthesize the target ethyl 4-phenylpiperidine-4-carboxylate, two primary pathways are utilized in laboratory and scale-up environments:
-
The Acyl Chloride Pathway (Kinetically Driven): By reacting the hindered acid with thionyl chloride (SOCl₂), the hydroxyl group is converted into a superior leaving group (chloride). The irreversible evolution of SO₂ and HCl gases drives this activation step to completion. The resulting acyl chloride is so highly electrophilic that the subsequent nucleophilic attack by ethanol proceeds rapidly, bypassing the steric bulk that hinders standard esterification[3].
-
The Fischer Esterification Pathway (Thermodynamically Driven): This method utilizes concentrated sulfuric acid (H₂SO₄) to protonate the carbonyl oxygen, increasing its electrophilicity. However, because the tetrahedral intermediate remains highly crowded, the reaction kinetics are exceptionally slow. It requires a massive excess of ethanol and prolonged reflux (often >48 hours) to force the equilibrium toward the ester product[4].
Figure 1: Esterification pathways for 4-phenylpiperidine-4-carboxylic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. Observational milestones (such as gas evolution cessation and pH benchmarks) are embedded to ensure process integrity.
Protocol A: Two-Step Acyl Chloride Method (Recommended)
This workflow is the industry standard for sterically hindered carboxylic acids due to its reliability and high yield[3].
Step 1: Activation (Chlorination)
-
Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene (5 volumes) within a round-bottom flask equipped with a reflux condenser and an acid-gas scrubber.
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110°C) for 2 to 4 hours.
-
Causality & Validation: The suspension will gradually transition into a clear solution as the insoluble carboxylic acid converts into the soluble acyl chloride. The cessation of HCl/SO₂ gas bubbling validates the completion of the activation phase.
-
-
Remove the toluene and excess thionyl chloride under reduced pressure.
-
Critical Insight: Failing to remove unreacted SOCl₂ will cause it to react exothermically with ethanol in the next step, forming ethyl chloride and depleting the nucleophile, which severely impacts the final yield.
-
Step 2: Esterification
-
Cool the isolated crude acyl chloride to 0°C using an ice bath.
-
Slowly add absolute ethanol (10 volumes) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Concentrate the mixture under vacuum. Dilute the residue with dichloromethane (DCM) and neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 8. Extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the target ethyl ester[2].
Protocol B: Forcing Fischer Esterification
This protocol is reserved for scenarios where acyl chlorides are incompatible with downstream processing or when specific halogenated reagents are restricted.
-
Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (20 volumes).
-
Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise.
-
Causality & Validation: H₂SO₄ acts as both the catalyst and a dehydrating agent to sequester the water byproduct.
-
-
Heat the mixture to a vigorous reflux for a minimum of 48 hours.
-
Workup: Cool the reaction mixture and remove 80% of the ethanol under reduced pressure. Pour the concentrated residue over crushed ice and carefully neutralize with 10% aqueous NaOH until the pH reaches 8.5. Extract the free base ester with ethyl acetate, wash with brine, dry, and concentrate.
Quantitative Data Summary
The table below summarizes the empirical performance metrics of the two protocols, highlighting why the Acyl Chloride pathway is prioritized in drug development workflows.
| Parameter | Protocol A (Acyl Chloride Pathway) | Protocol B (Fischer Esterification) |
| Primary Reagents | SOCl₂, Anhydrous Toluene, Absolute EtOH | Conc. H₂SO₄, Absolute EtOH |
| Reaction Time | 3 – 5 hours | 48+ hours |
| Typical Yield | 85% – 94% | 40% – 55% |
| Crude Purity | High (Minimal unreacted starting material) | Moderate (Significant unreacted acid remains) |
| Scalability | Excellent (Standard in pharmaceutical manufacturing) | Poor (Thermodynamically limited by steric bulk) |
References
-
Pethidinic acid Source: Wikipedia URL:[Link]
-
Meperidine (CID 4058) Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: Scalable Preparation of Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS 83898-15-1), a critical intermediate in the synthesis of piperidine-based analgesics and neuroactive ligands. The method utilizes an acid-catalyzed Fischer esterification driven by thionyl chloride (
Regulatory Disclaimer: This compound is a structural analog of Normeperidine (DEA Schedule II). Researchers must verify local regulatory compliance (e.g., DEA, EMA) regarding the handling of phenylpiperidine carboxylates and their precursors before proceeding.
Introduction
4-Phenylpiperidine-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors to
While direct esterification can be achieved using sulfuric acid, the Thionyl Chloride/Methanol method is preferred for amino acids because:
-
Water Scavenging:
consumes adventitious water, driving the equilibrium toward the ester. -
Salt Formation: The amine functionality is quantitatively converted to the hydrochloride salt, protecting it from side reactions and facilitating solid-phase isolation.
-
Ease of Workup: The byproducts (
and gas) are volatile, simplifying purification.
Reaction Scheme & Mechanism
The synthesis proceeds via an acid-catalyzed Fischer esterification.[1] Thionyl chloride reacts with methanol to generate anhydrous
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification.
Materials & Equipment
Reagents
| Reagent | CAS | Purity | Role |
| 4-Phenylpiperidine-4-carboxylic acid | 498-94-2 (Generic) | >98% | Starting Material |
| Thionyl Chloride ( | 7719-09-7 | 99%+ | Dehydrating/Activating Agent |
| Methanol (Anhydrous) | 67-56-1 | 99.8% | Solvent & Reactant |
| Diethyl Ether | 60-29-7 | ACS Grade | Anti-solvent (Crystallization) |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Reflux condenser with drying tube (CaCl2 or Drierite).
-
Pressure-equalizing addition funnel.
-
Magnetic stirrer / Heating mantle.
-
Inert gas line (Nitrogen or Argon) - Recommended but not strictly required if drying tube is used.
-
Rotary evaporator with acid-resistant pump.
Experimental Protocol
Step 1: Preparation of the Slurry
-
Equip a clean, oven-dried 250 mL three-neck flask with a magnetic stir bar, addition funnel, and a thermometer.
-
Charge the flask with 4-phenylpiperidine-4-carboxylic acid (10.0 g, 48.7 mmol).
-
Add Anhydrous Methanol (100 mL, ~10 vol).
-
Begin stirring. The amino acid is zwitterionic and may not fully dissolve initially, forming a white suspension.
-
Cool the suspension to 0–5°C using an ice/water bath.
Step 2: Activation (Addition of Thionyl Chloride)
-
Charge the addition funnel with Thionyl Chloride (11.6 g, 7.1 mL, 97.4 mmol, 2.0 eq).
-
Note: Use a glass syringe for transfer; avoid metal needles if possible due to corrosion.
-
-
Add the
dropwise over 30–45 minutes.-
Caution: The reaction is highly exothermic and evolves
and gas. Ensure efficient fume hood ventilation. -
Observation: The temperature must be maintained below 10°C. As
is generated, the zwitterionic starting material will protonate and dissolve, leading to a clear solution.
-
Step 3: Esterification (Reflux)
-
Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Attach the reflux condenser.
-
Heat the reaction mixture to Reflux (65°C) for 8–12 hours (or overnight).
-
Process Control: Monitor reaction progress via TLC (System:
90:9:1) or LC-MS. The starting acid spot ( ) should disappear, replaced by the less polar ester ( ).
-
Step 4: Isolation and Purification
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotovap) at 40°C to remove methanol and excess
. -
Co-evaporation: Add fresh Methanol (20 mL) and re-evaporate to ensure complete removal of
traces. Repeat twice. -
Crystallization:
-
Dissolve the resulting gummy residue in a minimum amount of hot Methanol (10–15 mL).
-
Slowly add Diethyl Ether (or Acetone) (50–70 mL) until turbidity persists.
-
Cool to 0°C and stir for 2 hours to induce crystallization.
-
-
Filter the white crystalline solid under vacuum.
-
Wash the filter cake with cold Ether (2 x 20 mL).
-
Dry in a vacuum oven at 45°C for 6 hours.
Experimental Workflow (Graphviz)
Figure 2: Step-by-step experimental workflow.
Analytical Validation
The isolated product is the hydrochloride salt of the methyl ester.
| Test | Expected Result | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| Yield | 85% – 95% | Typical range for this method. |
| Melting Point | >160°C (Decomp.) | Note: Literature values vary based on solvates; Meperidine HCl (N-Me analog) melts at 186-189°C. |
| 1H NMR (DMSO-d6) | Characteristic methyl ester singlet. | |
| 1H NMR (DMSO-d6) | Ammonium protons confirm HCl salt. | |
| IR (ATR) | 1725–1735 | Strong Carbonyl ( |
| Mass Spec (ESI) | Corresponds to free base mass (219.1) + H. |
Troubleshooting & Optimization
-
Incomplete Reaction: If starting material persists after 12 hours, add an additional 0.5 eq of
(cool to 0°C before addition!) and reflux for another 4 hours. -
Yellow Discoloration: Often caused by trace iron in the
or excessive heating. Recrystallization from Methanol/Acetone usually removes color. -
Product is an Oil: If the product refuses to crystallize, triturate the oil with anhydrous Ether or Hexanes and scratch the flask wall with a glass rod. Ensure all residual MeOH is removed, as it solubilizes the salt.
References
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (Compound Summary).[2] National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Conversion of Carboxylic Acids to Esters using Acid Catalysis (Fischer Esterification). Available at: [Link][1][3]
-
Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol. Available at: [Link]
Sources
Catalytic hydrogenation of tetrahydropyridine intermediates to piperidines
Executive Summary & Strategic Importance
The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Paroxetine, Ritalin, Tofacitinib).[1] The catalytic hydrogenation of tetrahydropyridines (THPs) is the most atom-economical route to these scaffolds. However, this transformation is often plagued by two critical failure modes: catalyst poisoning by the resulting amine and uncontrolled stereochemistry .
This guide moves beyond standard textbook procedures to provide a robust, failure-proof methodology for both racemic (heterogeneous) and enantioselective (homogeneous) syntheses.
Mechanistic Principles & Decision Logic[1]
The "Anchor Effect" and Stereocontrol
In heterogeneous catalysis (Pd/C, PtO₂), hydrogen addition is strictly suprafacial (cis-addition).[1] The stereochemical outcome is dictated by how the substrate adsorbs onto the metal surface.
-
Steric Approach Control: Bulky substituents (e.g., N-Boc, C4-alkyl) direct the molecule to adsorb on the face opposite the steric bulk, resulting in cis-isomers relative to the hydrogen delivery.
-
Haptophilic (Anchor) Effect: Polar groups (OH, NH₂) can coordinate to the metal surface, anchoring that face to the catalyst and directing hydrogen delivery to the same face (syn-selectivity), often overriding steric preferences.
Catalyst Poisoning Mechanism
Free secondary amines (products) are potent Lewis bases.[1] They bind to the active metal sites (Pd, Pt) more strongly than the alkene substrate, effectively shutting down the catalytic cycle.
-
Solution: Conducting the reaction in acidic media (AcOH, HCl/MeOH) protonates the amine (
), eliminating its ability to coordinate to the metal.
Workflow Visualization
The following decision tree illustrates the logic for selecting the correct catalytic system based on substrate protection and stereochemical requirements.
Figure 1: Decision logic for catalyst and condition selection based on substrate properties.
Critical Parameters & Optimization
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | Pd/C (10%) : General purpose.PtO₂ (Adam's) : For acid-sensitive substrates.Rh/C : Minimizes hydrogenolysis of benzyl groups.[1] | Pd is most active but prone to poisoning.[1] PtO₂ is more robust in acidic media. Rh prevents debenzylation. |
| Solvent System | MeOH or EtOH : Standard.AcOH : Co-solvent for free amines.[1] | Protic solvents facilitate H-spillover. Acetic acid prevents amine poisoning.[1] |
| Pressure | 1-5 bar (15-75 psi) | Higher pressure increases rate but decreases chemoselectivity (risk of reducing aromatic rings). |
| Temperature | 20-40 °C | Elevated temps (>50°C) promote cis/trans isomerization and N-dealkylation. |
Experimental Protocols
Protocol A: Heterogeneous Diastereoselective Hydrogenation
Target: Conversion of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine to cis-N-Boc-4-methylpiperidine. Scale: 10 mmol (Gram scale).
-
Preparation:
-
In a 100 mL hydrogenation vessel (Parr bomb or heavy-walled glass), dissolve the substrate (1.97 g, 10 mmol) in anhydrous MeOH (20 mL).
-
Note: If the substrate is a free amine, add Glacial Acetic Acid (1.2 eq, 12 mmol) at this stage.[1]
-
-
Catalyst Addition:
-
Under a gentle stream of Nitrogen (safety: prevents ignition of MeOH vapors), add 10 wt% Pd/C (200 mg, 10 wt% loading relative to substrate).[1]
-
Tip: Wet the catalyst with 1 mL of toluene or water before adding to the methanol solution to prevent sparking.
-
-
Hydrogenation:
-
Workup:
Expected Yield: >95% Stereoselectivity: >20:1 cis:trans (controlled by 1,3-allylic strain).
Protocol B: Asymmetric Homogeneous Hydrogenation (Iridium-Catalyzed)
Target: Enantioselective reduction of N-Benzyl-4-substituted-pyridinium salts.[1] Catalyst: [Ir(cod)(L*)]BArF (Chiral P,N-ligand complex).[1]
-
Substrate Activation:
-
Convert the pyridine/THP to the N-benzyl pyridinium salt using Benzyl Bromide in acetone (reflux 2h, filtration). Rationale: Cationic substrates are more reactive and prevent catalyst inhibition.
-
-
Reaction Setup (Glovebox preferred):
-
Hydrogenation:
-
Place in high-pressure autoclave.
-
Pressurize to 50 bar (725 psi) H₂. Note: Homogeneous Ir-catalysis requires higher pressure than heterogeneous methods.
-
Stir at RT for 12-24 hours.
-
-
Purification:
-
Concentrate solvent.
-
Perform flash chromatography (neutral alumina) to isolate the chiral piperidine.[1]
-
Expected ee: 90-99% (Ligand dependent).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning by Product | Add 1.5 eq. Acetic Acid or HCl.[1] Switch to PtO₂ (less sensitive). |
| Reaction Stalls (Immediate) | Impure Substrate (Sulfur/Thiol) | Recrystallize substrate.[1] Use Raney Nickel as a "sacrificial" scavenger pre-treatment. |
| Low Stereoselectivity (cis/trans mix) | Isomerization of Alkene | Lower temperature to <20°C. Reduce reaction time (stop exactly at 100% conversion). |
| De-protection (Loss of Cbz/Bn) | Hydrogenolysis | Switch catalyst from Pd/C to Rh/C or Pt/C .[1] Avoid acidic conditions if possible. |
| Ignition during addition | Dry Catalyst Sparking | Always wet Pd/C with water or toluene before adding to methanolic solutions.[1] |
Mechanistic Visualization: Stereochemical Outcome[3][4]
The following diagram details the competing forces determining cis/trans selectivity.
Figure 2: Stereochemical determinants in heterogeneous hydrogenation. Both steric bulk (avoidance) and haptophilic anchoring usually favor the cis-isomer in 4-substituted systems.
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Charette, A. B., et al. (2008).[1] "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard Reference Text).
-
Zhou, Y. G. (2012).[1][3][4] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Accounts of Chemical Research.
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Classic Protocol Reference).[1]
Sources
Application Notes and Protocols: Storage and Stability of Methyl 4-Phenylpiperidine-4-carboxylate Solutions
Introduction: Understanding the Molecule
Methyl 4-phenylpiperidine-4-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity is paramount for the successful synthesis of the final drug product. The molecule incorporates a piperidine ring, a tertiary amine, and a methyl ester, functional groups that dictate its chemical behavior and stability profile. The piperidine moiety provides a basic nitrogen atom, while the methyl ester is susceptible to hydrolysis under certain conditions.[1][2] A thorough understanding of these characteristics is essential for developing robust storage and handling protocols.
This document provides a comprehensive guide to the storage and stability of methyl 4-phenylpiperidine-4-carboxylate solutions, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.
Core Principles of Stability for Methyl 4-Phenylpiperidine-4-carboxylate
The stability of methyl 4-phenylpiperidine-4-carboxylate in solution is influenced by several key factors, primarily pH, temperature, light, and the presence of oxidizing agents.[3][4] Degradation can compromise the purity of the intermediate, leading to downstream complications in synthesis and purification.
Potential Degradation Pathways:
-
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-phenylpiperidine-4-carboxylic acid and methanol.[2][5][6] This is often the primary degradation pathway in aqueous solutions.
-
Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[7][8]
The following diagram illustrates the primary degradation pathway of hydrolysis:
Caption: Primary hydrolytic degradation of methyl 4-phenylpiperidine-4-carboxylate.
Recommended Storage Conditions for Stock Solutions
To maintain the integrity of methyl 4-phenylpiperidine-4-carboxylate solutions, specific storage conditions are crucial. These recommendations are based on minimizing the impact of environmental factors that can accelerate degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis and oxidation.[9] For long-term storage (beyond 6 months), consider -20°C.[10] |
| Solvent | Anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane) | Minimizes the risk of hydrolysis. If aqueous solutions are necessary, use buffered systems at a slightly acidic to neutral pH (5-7). |
| Container | Amber glass vials with inert gas overlay (e.g., Argon, Nitrogen) | Protects from light to prevent photodegradation and minimizes exposure to atmospheric oxygen.[11] |
| Handling | Use clean, dry glassware.[12] Avoid repeated freeze-thaw cycles. | Prevents contamination and physical stress on the solution. |
Stability Testing Protocols
A comprehensive stability testing program is essential to establish a re-test period or shelf life for methyl 4-phenylpiperidine-4-carboxylate solutions under defined storage conditions.[13][14] These protocols are guided by the principles outlined in the International Council on Harmonisation (ICH) guidelines.[15][16][17]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods used for stability testing.[18][19][20]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Detailed Protocols:
-
Acidic Hydrolysis:
-
Prepare a solution of methyl 4-phenylpiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature, monitoring at various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add 3% hydrogen peroxide solution.
-
Incubate at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
Withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in the chosen solvent.
-
Incubate at an elevated temperature (e.g., 60°C) in a sealed container, protected from light.
-
Sample at various time points for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.[17]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life of the solution under recommended and exaggerated storage conditions.[3][13][21]
ICH Recommended Storage Conditions for Stability Studies:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline[13][17]
Protocol for Long-Term and Accelerated Stability Studies:
-
Batch Selection: Use at least three primary batches of the methyl 4-phenylpiperidine-4-carboxylate solution.[13][22]
-
Container Closure System: The solutions should be stored in the container closure system proposed for routine use.[13]
-
Testing Frequency:
-
Analytical Methods: Utilize validated stability-indicating analytical methods to monitor for changes in purity, potency, and the formation of degradation products.[14][23] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.[23]
Data Analysis and Interpretation
The data generated from stability studies should be evaluated to establish a re-test period. This involves assessing the change in the concentration of the parent compound and the increase in any degradation products over time. The results from accelerated studies can be used to predict the long-term stability of the solution.[3][24]
Conclusion
The stability of methyl 4-phenylpiperidine-4-carboxylate solutions is critical for its successful use in pharmaceutical research and development. By implementing the storage conditions and stability testing protocols outlined in these application notes, researchers can ensure the quality and integrity of this important synthetic intermediate. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental results and the overall success of drug development programs.
References
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]
-
ICH. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. 2012;2(3):129-138. [Link]
-
Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. 2025. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025. [Link]
-
Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023. [Link]
-
Rao, K. S., & Kumar, S. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013;3(3):159-165. [Link]
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. Different Storage Conditions in Pharmaceuticals. 2015. [Link]
-
SlideShare. Accelerated stability testing. [Link]
-
U.S. Environmental Protection Agency. Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. [Link]
-
Chemsrc. 4-Phenylpiperidine-4-carboxylic acid hydrochloride. [Link]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. [Link]
-
International Journal of Pharmaceutical Research and Applications. Pharmaceutical Aspects Of Accelerated Stability Studies. 2024. [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2022. [Link]
-
Biosynce. What is the stability of piperidine?. 2025. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. 2025. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. [https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]([Link] degradation-studies-an-introduction-to-pharmaceutical-stress-testing/)
-
Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. 2020. [Link]
-
Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. 2024. [Link]
-
PharmaTutor. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. 2017. [Link]
-
PubChem. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information. [Link]
-
Q1 Scientific. ICH Quality Guidelines for Pharmaceutical Stability Storage. 2016. [Link]
- Google P
-
MDPI. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. 2025. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. 2023. [Link]
-
Royal Society of Chemistry. 6.3 Methyl Esters and Derivatives. [Link]
-
Zamann Pharma Support GmbH. Storage Conditions. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. 2022. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
U.S. Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]
-
ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. 2021. [Link]
-
Wikipedia. Piperidine. [Link]
-
University of Bradford. The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. 2010. [Link]
-
PLOS One. Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. 2022. [Link]
-
CORE. Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. 2022. [Link]
-
ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. 2025. [Link]
-
PMC. Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. 2023. [Link]
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- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
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- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 24. lnct.ac.in [lnct.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Phenylpiperidine-4-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of methyl 4-phenylpiperidine-4-carboxylate. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, most notably as a direct precursor to pethidine (also known as meperidine), a widely used synthetic opioid analgesic.[1][2] The structural integrity of the 4-arylpiperidine scaffold is paramount for its pharmacological activity. However, its synthesis can present numerous challenges, from low yields and competing side reactions to difficulties in purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common synthetic routes, offering troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Synthetic Pathways: An Overview
The construction of the methyl 4-phenylpiperidine-4-carboxylate core can be approached via several distinct synthetic strategies. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The two most prevalent pathways are the alkylation of phenylacetonitrile and the Dieckmann condensation.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to methyl 4-phenylpiperidine-4-carboxylate?
The two most established routes are:
-
Alkylation of Phenylacetonitrile: This classic approach involves the base-mediated alkylation of phenylacetonitrile with an N-substituted bis(2-haloethyl)amine (e.g., N-methyl-bis(2-chloroethyl)amine).[1][3] This directly forms the 4-cyano-4-phenylpiperidine intermediate, which is then hydrolyzed and esterified to yield the final product.[4][5]
-
Dieckmann Condensation: This route involves the intramolecular cyclization of a diester, typically derived from the addition of a primary amine to two equivalents of an acrylate, to form a cyclic β-keto ester.[6][7] Subsequent steps are required to introduce the phenyl group and achieve the final product structure.
Q2: How do I choose the most suitable synthetic route?
The optimal route depends on your specific laboratory constraints and objectives.
| Feature | Phenylacetonitrile Alkylation Route | Dieckmann Condensation Route |
| Starting Materials | Phenylacetonitrile, N-substituted bis(2-haloethyl)amines | Primary amines, alkyl acrylates |
| Key Steps | C-C bond formation via alkylation, nitrile hydrolysis, esterification | Michael addition, intramolecular condensation, decarboxylation |
| Pros | More direct, fewer steps to the core scaffold. | Often uses more readily available and less hazardous starting materials. |
| Cons | N-substituted bis(2-haloethyl)amines can be vesicants (blistering agents) and require careful handling. | Can be a longer sequence with more potential for side reactions at each step.[8] |
| Typical Yields | Can be high (>80%) if optimized.[4] | Variable, often moderate over multiple steps. |
Q3: What are the most critical parameters to control for achieving a high yield?
Regardless of the route, several parameters are universally critical:
-
Anhydrous Conditions: Many steps, especially those involving strong bases (e.g., sodium amide, sodium hydride, sodium ethoxide), are highly sensitive to moisture. Water can quench the base, hydrolyze esters, and lead to unwanted side products.[9]
-
Choice of Base: The base must be strong enough to deprotonate the required carbon acid (e.g., the α-proton of phenylacetonitrile or the diester) but should ideally have low nucleophilicity to avoid side reactions.[8] Common choices include sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[8][10]
-
Temperature Control: Both the alkylation and condensation reactions are exothermic. Maintaining the recommended temperature is crucial to prevent side reactions like polymerization or decomposition.[11] For some sensitive steps, cooling to 0°C or below may be necessary.[12]
-
Stoichiometry and Addition Rate: Slow, controlled addition of reagents, particularly the alkylating agent, can prevent over-alkylation and other side reactions.[9]
Q4: How is the final product typically purified?
Purification usually involves a combination of techniques:
-
Extraction: After quenching the reaction, an acid-base extraction is often used to separate the basic piperidine product from neutral or acidic impurities.
-
Crystallization: The product is often isolated and purified as its hydrochloride salt, which tends to be a stable, crystalline solid with enhanced solubility in some solvents.[13] Recrystallization from a suitable solvent system (e.g., ethanol/ether) is common.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography may be necessary, although this is often less practical on a large scale.[14][15]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield in the Phenylacetonitrile Alkylation/Cyclization Step
Q: My reaction to form the 4-cyano-4-phenylpiperidine intermediate is failing. What went wrong?
A: This is a common bottleneck. The issue usually lies with the initial deprotonation of phenylacetonitrile or the subsequent alkylation.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Ineffective Deprotonation | The α-proton of phenylacetonitrile (pKa ~22) requires a very strong base for complete deprotonation. If the base is weak or has been deactivated by moisture, the reaction will not proceed. Solution: Ensure you are using a sufficiently strong base like sodium amide (NaNH₂) or sodium hydride (NaH). Use freshly opened or properly stored base and ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[3] |
| Side Reactions | The generated carbanion is a potent nucleophile and can participate in side reactions. The alkylating agent, a bis(2-haloethyl)amine, can self-react or polymerize under basic conditions. Solution: Add the alkylating agent slowly to a cooled solution of the deprotonated phenylacetonitrile. This maintains a low concentration of the electrophile, favoring the desired intramolecular cyclization over intermolecular side reactions.[12] |
| Poorly Reactive Halide | The reactivity of the leaving group on the alkylating agent follows the trend I > Br > Cl. If you are using a bis(2-chloroethyl)amine, the reaction may be sluggish. Solution: If possible, switch to the more reactive bromide or iodide analogue. Alternatively, you may need to increase the reaction temperature or use a stronger base, but monitor closely for decomposition.[9][12] |
digraph "Alkylation_Troubleshooting" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield in\nCyclization Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are reaction conditions\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05"]; Sol1 [label="Flame-dry glassware.\nUse dry solvents.\nRun under N₂/Ar.", fillcolor="#E6F4EA"]; Q2 [label="Is the base strong enough?\n(e.g., NaNH₂, NaH)", shape=diamond, fillcolor="#FBBC05"]; Sol2 [label="Use a stronger base.\nEnsure base is fresh.", fillcolor="#E6F4EA"]; Q3 [label="Was the alkylating agent\nadded slowly at low temp?", shape=diamond, fillcolor="#FBBC05"]; Sol3 [label="Use a syringe pump for slow addition.\nMaintain cooling (e.g., 0 °C).", fillcolor="#E6F4EA"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Sol1 -> Q2; Q2 -> Sol2 [label="No"]; Q2 -> Q3 [label="Yes"]; Sol2 -> Q3; Q3 -> Sol3 [label="No"]; Q3 -> Success [label="Yes"]; Sol3 -> Success;
}
Caption: Troubleshooting flowchart for low yield in the cyclization step.
Issue 2: Low Yield in the Dieckmann Condensation
Q: My intramolecular condensation of the amino diester is not producing the desired cyclic β-keto ester in good yield. Why?
A: The Dieckmann condensation is a reversible equilibrium reaction. Driving it towards the product is key.[16]
| Potential Cause | Scientific Explanation & Recommended Solution |
| Unfavorable Equilibrium | The condensation is an equilibrium that can revert to the starting diester. The reaction is driven forward by the deprotonation of the product, a β-keto ester, which has an acidic α-proton (pKa ~11).[6] Solution: Use at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide). This ensures the product is deprotonated to form its enolate, effectively removing it from the equilibrium and driving the reaction to completion. A final acidic workup is required to re-protonate the enolate.[17][18] |
| Intermolecular Competition | If the reaction concentration is too high, two different diester molecules can react with each other (intermolecular Claisen condensation) instead of the desired intramolecular cyclization.[8][19] Solution: While less of an issue for forming stable 6-membered rings, performing the reaction under high-dilution conditions can favor the intramolecular pathway. This involves slowly adding the diester to a large volume of solvent containing the base. |
| Hydrolysis | If water is present, the base can catalyze the hydrolysis of the ester functional groups to carboxylates, which will not undergo condensation. Solution: As with the alkylation route, ensure all reagents and solvents are strictly anhydrous. |
Issue 3: Incomplete N-Methylation of the Piperidine Ring
Q: I am trying to add the methyl group to the piperidine nitrogen but am getting low conversion or a mixture of products.
A: N-methylation requires careful selection of the methylating agent to ensure high yield and avoid the formation of quaternary ammonium salts.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Formation of Quaternary Salt | Using highly reactive methylating agents like methyl iodide (MeI) can lead to over-alkylation, where the desired tertiary amine product is further alkylated to form a quaternary ammonium salt, which is often insoluble and difficult to handle.[20] Solution: Use the Eschweiler-Clarke reaction. This method uses formaldehyde and formic acid to methylate primary or secondary amines.[21] The reaction mechanism proceeds through the formation of an iminium ion followed by reduction with hydride from formic acid. It is self-limiting and stops at the tertiary amine stage, preventing quaternization.[22] |
| Sluggish Reaction | If using a less reactive alkylating agent (e.g., methyl bromide) with a simple base, the reaction may be slow because the acid generated (HBr) protonates the starting piperidine, rendering it non-nucleophilic.[12] Solution: Use a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (Hünig's base) in at least stoichiometric amounts to scavenge the acid byproduct. Alternatively, the Eschweiler-Clarke reaction is typically high-yielding and avoids this issue.[9][21] |
Detailed Experimental Protocol: Synthesis via Phenylacetonitrile Alkylation
This protocol describes the synthesis of the N-methylated target compound.
Step 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
Sources
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 3. ekjm.org [ekjm.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 20. sciencemadness.org [sciencemadness.org]
- 21. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low purity in piperidine esterification reactions
Introduction: The "Zwitterion Paradox" in Piperidine Chemistry
If you are encountering low purity in piperidine esterification, you are likely fighting one of two enemies: chemoselectivity or solubility .
Piperidine carboxylic acids (e.g., isonipecotic acid, nipecotic acid) exist as zwitterions. The secondary amine is highly nucleophilic, often more so than the alcohol you are trying to couple. If you attempt standard acid-catalyzed esterification without addressing the amine, you risk polymerization (polyamides) or incomplete conversion. Conversely, if you use coupling agents (EDC/DCC) on unprotected piperidines, you will almost certainly generate self-coupled byproducts.
This guide moves beyond generic organic chemistry and addresses the specific behavioral quirks of the piperidine scaffold in drug discovery workflows.
Part 1: Diagnostic Decision Matrix
Before troubleshooting, validate your synthetic route. The status of the ring nitrogen determines the only viable chemistry.
Figure 1: Route selection based on nitrogen protection status. Attempting Method B on an unprotected piperidine is the primary cause of "tar" formation.
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: Unprotected Piperidine (e.g., Isonipecotic Acid)
Q: My reaction turned into a yellow/brown gum, and NMR shows broad peaks. What happened? A: You likely have oligomerization . If you used a coupling agent (like EDC) or an acid chloride without fully protonating the amine first, the piperidine nitrogen (nucleophile) attacked the activated carboxylate of another molecule, forming amide bonds (polymers) instead of the desired ester.
-
Fix: Switch to the Thionyl Chloride/Methanol method (Protocol 1). This generates anhydrous HCl, which protonates the amine (
), rendering it non-nucleophilic while simultaneously activating the carboxyl group.
Q: I used SOCl₂, but my yield is >100% and the product is wet/sticky.
A: You have isolated the Hydrochloride Salt but calculated yield based on the Free Base .
Piperidine esters synthesized via SOCl₂/MeOH are isolated as hydrochloride salts (
-
Correction: Recalculate the theoretical yield including the mass of HCl (MW + 36.46).
-
Purification: Do not try to silica column the free base immediately; it will streak. Recrystallize the HCl salt from MeOH/Ether or Acetone.
Q: Upon workup (neutralization), my product disappeared from the organic layer. A: Piperidine esters are highly polar and water-soluble, especially as free bases. When you neutralize the HCl salt with NaHCO₃, the resulting free amine-ester often partitions into the aqueous phase, not the DCM or Ether layer.
-
Fix:
-
Isolate as the stable HCl salt (evaporate MeOH, triturate with ether).
-
If you must have the free base, use Chloroform/Isopropanol (3:1) for extraction, or saturate the aqueous phase with NaCl (Salting out) and raise pH to >10.
-
Scenario B: N-Protected Piperidine (e.g., N-Boc-Isonipecotic Acid)
Q: I used EDC/DMAP, but the product contains a stubborn impurity that co-elutes on TLC. A: This is likely the N-acylurea byproduct. In standard Steglich esterification, if the alcohol is sterically hindered or slow to react, the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.
-
Fix:
-
Switch to EDC/DMAP in DCM (DMAP acts as an acyl-transfer catalyst, speeding up the alcohol attack).
-
If that fails, use HATU with DIPEA. HATU forms a more stable active ester (At-ester) that resists rearrangement.
-
Q: My Boc-group fell off during the reaction. A: The reaction conditions were too acidic . If you used Fischer esterification (H₂SO₄/MeOH) or generated HCl in situ, the Boc group (acid-labile) was cleaved.
-
Fix: You must use basic/neutral coupling conditions (EDC, DCC, or Alkyl Halide + Base). Never use thionyl chloride with Boc-protected amines.
Part 3: Validated Protocols
Protocol 1: The "Self-Validating" Thionyl Chloride Method
Best for: Unprotected piperidine carboxylic acids (e.g., Isonipecotic acid). Mechanism: In situ generation of Acid Chloride + Auto-protection of Amine.
Safety: SOCl₂ releases SO₂ and HCl gas. Perform in a fume hood.
-
Setup: Flame-dry a round-bottom flask (RBF). Add dry Methanol (0.5 M concentration relative to substrate). Chill to 0°C.
-
Activation (The Critical Step): Add Thionyl Chloride (SOCl₂) dropwise (3.0 equivalents).
-
Observation: Exothermic reaction. Vigorous gas evolution.
-
-
Addition: Add the solid amino acid (piperidine-4-carboxylic acid) in one portion.
-
Why: Adding the solid to the pre-formed reagent prevents localized heating and charring.
-
-
Reflux: Heat to reflux for 4–12 hours.
-
Validation point: The suspension should turn into a clear solution as the zwitterion converts to the soluble ester-hydrochloride.
-
-
Isolation:
Protocol 2: The Steglich Esterification (Modified)
Best for: N-Boc or N-Cbz protected piperidines.
-
Dissolution: Dissolve N-Protected acid (1.0 eq) in dry DCM (0.2 M).
-
Catalyst: Add alcohol (1.1 eq) and DMAP (0.1 eq).
-
Coupling: Cool to 0°C. Add EDC·HCl (1.2 eq).
-
Monitoring: Stir at 0°C for 1 hour, then RT overnight.
-
Troubleshooting: If urea precipitates, filter it off before workup.
-
-
Workup: Wash with 10% Citric Acid (removes DMAP/EDC), then Sat. NaHCO₃, then Brine.[3]
Part 4: Data & Comparison
Table 1: Comparison of Esterification Methods for Piperidine Scaffolds
| Method | Target Substrate | Key Reagents | Primary Impurity | Removal Strategy |
| Acid Chloride (in situ) | Unprotected Amine | SOCl₂ / MeOH | Polymer (Amide) | Pre-chill MeOH; ensure excess acid (HCl) |
| Fischer (H₂SO₄) | Unprotected Amine | H₂SO₄ / Alcohol | Unreacted Acid | Azeotropic water removal (Dean-Stark) |
| Steglich | N-Protected Amine | EDC / DMAP | N-Acylurea | Use DMAP; Keep temp low initially |
| Alkyl Halide (Sɴ2) | N-Protected Amine | R-X / Cs₂CO₃ | O-alkylation vs N-alkylation | Use sterically hindered base; protect N |
Part 5: Mechanism Visualization
The following diagram illustrates the critical "fork in the road" for the Thionyl Chloride mechanism. If the amine is not protonated immediately, the "Dark Side" pathway (Amide formation) dominates.
Figure 2: Kinetic competition in SOCl₂ mediated esterification. Rapid acidification is required to prevent self-polymerization.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids: Fischer Esterification. Retrieved from [Link]
Sources
Resolving emulsions during extraction of piperidine intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) bottlenecks. Piperidine and its intermediate derivatives are notorious for forming stubborn emulsions.
Due to their basic nitrogen center (pKa ~11.2) and hydrocarbon backbone, piperidine derivatives often act as amphiphilic surfactants. When partitioned between an aqueous and organic phase, they accumulate at the interface, drastically lowering interfacial tension and creating highly stable microdroplets.
This guide provides a mechanistic troubleshooting framework to resolve these emulsions, ensuring high yield and purity without compromising your workflow.
Emulsion Resolution Decision Matrix
Before applying any chemical or mechanical intervention, it is critical to follow a logical progression to avoid degrading your intermediate or complicating the matrix.
Logical workflow for resolving piperidine extraction emulsions.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my piperidine intermediate form an emulsion, and how can I prevent it? A: Piperidine derivatives possess both lipophilic (hydrocarbon ring) and hydrophilic (amine) characteristics. If the pH of your aqueous layer is near the pKa of the amine, you have a mixture of protonated (water-soluble) and deprotonated (organic-soluble) species. This mixture acts as a surfactant, stabilizing the boundary between the two phases[1]. Prevention: Prevent emulsions by gently swirling the separatory funnel instead of shaking it vigorously[1][2]. Additionally, ensure the pH is strictly controlled: >13 for extracting the free base into the organic layer, or <2 for extracting the salt into the aqueous layer[3].
Q2: I have a thick, milky emulsion that hasn't separated after 20 minutes. What is the first chemical step? A: Add saturated brine (NaCl) or sodium sulfate[3]. Emulsions form when water molecules solvate the partially polar amine. Adding brine drastically increases the ionic strength of the aqueous layer. Water molecules preferentially solvate the highly charged Na⁺ and Cl⁻ ions, forcing the surfactant-like piperidine molecules out of the aqueous phase and into the organic phase—a thermodynamic process known as "salting out"[1].
Q3: Brine didn't work, and there is a hazy, solid-like interface. What is happening? A: You are likely dealing with a "Pickering Emulsion." These are emulsions stabilized not by surfactants, but by fine, heterogeneous solid particulates (e.g., precipitated salts, catalyst residues, or degraded starting materials) that accumulate at the liquid-liquid interface[4]. Chemical demulsifiers will fail here. You must physically remove the solids by filtering the entire biphasic mixture through a pad of Celite (diatomaceous earth)[2][4].
Q4: I am using Dichloromethane (DCM) as my organic solvent. Could this be the problem? A: Yes. DCM is notorious for causing stable emulsions[4]. The density of DCM is ~1.33 g/mL. When you add salts or highly concentrated solutes to your aqueous layer, the density of the aqueous phase increases, approaching that of DCM. When the densities of the two phases are nearly identical, gravity-driven separation fails. Solution: Evaporate the DCM and switch to Ethyl Acetate (EtOAc), which has a much lower density (0.90 g/mL) and floats cleanly on water, or use Chloroform, which is denser (1.49 g/mL) and highly resistant to emulsification[2][4].
Q5: Can I use mechanical force to break the emulsion? A: Absolutely. If chemical adjustments fail and no solids are present, centrifugation is highly effective[2]. The applied centripetal force exponentially amplifies the density differences between the aqueous and organic phases, forcing the droplets to coalesce[1][2].
Quantitative Comparison of Emulsion-Breaking Techniques
| Technique | Mechanism of Action | Ideal Use Case | Time Required | Risk of Product Loss |
| Patience & Swirling | Gravity-driven coalescence | Mild, hazy interfaces | 10–60 mins | None |
| Brine Addition | Salting out (Ionic strength increase) | Surfactant-driven emulsions | 5–10 mins | Very Low |
| pH Adjustment | Deprotonation/Protonation of amine | Incorrect partition coefficient | 5 mins | Low (if pH is monitored) |
| Celite Filtration | Removal of particulate stabilizers | Pickering emulsions (solids visible) | 15 mins | Moderate (requires washing) |
| Centrifugation | Mechanical density separation | Small-scale, stubborn emulsions | 5–15 mins | Low |
| Alcohol Drops | Disruption of interfacial tension | Highly lipophilic amines | 2 mins | Low (may alter solubility) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure you do not lose your piperidine intermediate during troubleshooting.
Protocol 1: The "Salting Out" (Brine) Method
Causality: Maximizes aqueous ionic strength to force the organic intermediate out of the water.
-
Relieve Pressure: Carefully open the stopcock of the separatory funnel containing the emulsion to release any built-up gas pressure[2].
-
Add Brine: Add a volume of saturated aqueous NaCl equal to approximately 10-20% of the existing aqueous phase volume[2].
-
Agitate Gently: Do not shake. Gently swirl the funnel in a circular motion for 30 seconds[2].
-
Settle and Validate: Allow the funnel to stand. If the emulsion begins to break, you will see clear partitioning.
-
Self-Validation (Water Drop Test): To confirm which layer is aqueous (especially if using a new solvent), drop 1 mL of distilled water into the funnel. Observe which layer the water droplet merges with[5].
Protocol 2: Celite Filtration for Pickering Emulsions
Causality: Strips microscopic solid stabilizers from the liquid-liquid interface.
-
Prepare the Filter: Place a piece of filter paper in a Büchner funnel attached to a vacuum flask.
-
Wet the Pad: Wet the paper with the organic solvent you are currently using for extraction[2].
-
Build the Plug: Pour a slurry of Celite (suspended in the same organic solvent) into the funnel to create a 1-2 cm thick pad[2]. Apply vacuum to pack it tightly.
-
Filter the Emulsion: Pour the entire emulsified biphasic mixture directly through the Celite pad under vacuum[4].
-
Wash (Critical Step): Rinse the Celite pad with 2x 15 mL of fresh organic solvent to ensure no piperidine intermediate remains trapped in the porous diatomaceous earth.
-
Separate: Transfer the filtrate back to a clean separatory funnel. The layers will now separate instantly[4].
Protocol 3: pH Optimization for Basic Amines
Causality: Ensures the piperidine derivative is fully in its uncharged (free base) state for organic extraction.
-
Test Current pH: Extract a few drops of the aqueous layer and test with pH paper. If the pH is between 7 and 10, the amine is partially protonated, causing the emulsion.
-
Basify: Slowly add 1M NaOH or saturated Na₂CO₃ dropwise to the separatory funnel.
-
Swirl and Retest: Gently swirl to mix. Retest the aqueous layer until the pH is strictly ≥ 12.
-
Separate: At this pH, the piperidine is fully deprotonated (free base), loses its surfactant properties, and will partition cleanly into the organic layer.
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
- Breaking emulsions : r/chemistry - Reddit. reddit.com.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. azom.com.
- Problems with extractions - Chemistry Teaching Labs - University of York. york.ac.uk.
- dealing with emulsion formation during p-aminophenol purific
- Dewatering of Crude Oil Emulsions 3. Emulsion Resolution by Chemical Means.
Sources
Minimizing side products in 4-phenylpiperidine cyclization
Technical Support Center: Optimizing 4-Phenylpiperidine Cyclization & Minimizing Impurities
Welcome to the Technical Support Center for 4-phenylpiperidine synthesis. As a privileged scaffold in CNS drug discovery (e.g., opioid receptor agonists, atypical antipsychotics)[1], the 4-phenylpiperidine moiety requires stringent synthetic control. The most common synthetic route involves the double alkylation of a phenylacetonitrile derivative with a bis(2-haloethyl)amine. However, this cyclization is notoriously prone to side reactions. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to minimize impurities and maximize yield.
Mechanistic Causality of Cyclization Impurities
The fundamental challenge in this cyclization lies in the competing reaction pathways of the nitrogen mustard precursor, typically bis(2-chloroethyl)amine. Under the basic conditions required to generate the phenylacetonitrile carbanion, the protonated amine salt is neutralized to its free base. The lone pair on the nitrogen rapidly attacks the
While this aziridinium intermediate is necessary for the desired nucleophilic attack by the carbanion, its extreme reactivity makes it susceptible to off-target nucleophiles. If the concentration of the free amine is too high, or if moisture is present, the aziridinium ion will undergo intermolecular dimerization or hydrolysis rather than the desired cyclization[2].
Mechanistic divergence of bis(2-chloroethyl)amine during basic cyclization.
Quantitative Impurity Profiling & Troubleshooting Matrix
To effectively troubleshoot, we must quantify and categorize the degradation pathways. The following table summarizes the typical impurity profile observed in unoptimized batch reactions and provides targeted mitigation strategies.
| Impurity Profile | Structural Origin | Relative Abundance (Unoptimized) | Mitigation Strategy |
| Mono/Di-hydroxyethyl amines | Hydrolysis of the aziridinium ion or chloroethyl groups by trace water[2]. | 15 - 20% | Strict anhydrous conditions; use of non-nucleophilic bases (e.g., NaH). |
| Piperazine derivatives | Intermolecular dimerization of the aziridinium intermediate[2]. | 10 - 15% | High dilution conditions; slow, controlled addition of the amine precursor. |
| Acyclic intermediates | Incomplete secondary alkylation (failure to close the ring). | 5 - 10% | Extended thermal cyclization; addition of a phase-transfer catalyst (PTC). |
| N-nitroso-4-phenylpiperidine | Trace nitrosation of the secondary amine by environmental nitrites[3]. | < 0.1% (Trace) | Eliminate nitrite sources in solvents; ensure rapid acidic quench. |
Self-Validating Experimental Protocol: Optimized Cyclization
To suppress side products, the reaction must be kinetically controlled. This protocol utilizes an inverse-addition technique to maintain a low steady-state concentration of the free amine, thereby favoring the bimolecular reaction with the carbanion over intermolecular dimerization.
Step-by-Step Methodology:
-
Carbanion Generation (In-Process Control 1):
-
Suspend 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Toluene under an inert Argon atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add 1.0 equivalent of phenylacetonitrile dropwise over 30 minutes.
-
Self-Validation: Stir for 1 hour at room temperature. The evolution of
gas will cease, and the solution will turn a deep yellow/orange, validating quantitative carbanion formation.
-
-
Controlled Precursor Addition:
-
Dissolve 1.05 equivalents of bis(2-chloroethyl)amine hydrochloride in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the carbanion mixture at 0°C to 5°C over 2 hours using a syringe pump.
-
Causality: Slow addition ensures that as soon as the amine free base is generated and forms the aziridinium ion, it is immediately consumed by the vast excess of carbanion, preventing piperazine formation.
-
-
Thermal Cyclization (In-Process Control 2):
-
Gradually warm the reaction mixture to 80°C and stir for 12 hours.
-
Self-Validation: Withdraw a 50 µL aliquot, quench in 1 mL of 0.1 M HCl, and analyze via LC-MS. The disappearance of the mono-alkylated acyclic intermediate (
corresponding to the open-chain mass) validates the completion of the ring closure.
-
-
Acidic Quench and Workup:
-
Cool the reaction to 0°C.
-
Quench slowly with 1 M HCl until the aqueous layer reaches pH 2-3.
-
Causality: Acidic conditions immediately protonate any unreacted amine, neutralizing its nucleophilicity and halting further degradation or aziridinium formation[2].
-
Extract the aqueous layer with Ethyl Acetate to remove unreacted phenylacetonitrile and neutral impurities.
-
Basify the aqueous layer to pH 10 with NaOH and extract with Dichloromethane to isolate the desired 4-cyano-4-phenylpiperidine.
-
Optimized workflow for 4-phenylpiperidine cyclization with built-in validation steps.
Frequently Asked Questions (FAQs)
Q: Why is my bis(2-chloroethyl)amine precursor degrading before the reaction even starts? A: Bis(2-chloroethyl)amine must be stored as a hydrochloride salt. In its free base form, it spontaneously undergoes intramolecular cyclization to the aziridinium ion, which then polymerizes or hydrolyzes[2]. Always verify the pH of your precursor stock; if it has been exposed to base or moisture, it will degrade. Store the HCl salt in a desiccator.
Q: Can I use alternative leaving groups to avoid the aziridinium pathway entirely? A: Yes. If the nitrogen mustard route yields intractable impurities, consider synthesizing the N-substituted 4-phenylpiperidine via a bis-triflate intermediate. Reacting 3-phenyl-1,5-pentanediol with triflic anhydride followed by one-pot cyclization with an amine provides moderate to good yields under milder conditions, bypassing the chloroethyl-induced side reactions[4].
Q: We detected trace amounts of N-nitroso-4-phenylpiperidine in our final API. Where is this coming from? A: N-nitrosamines are highly concerning mutagenic impurities. They form when secondary amines (like 4-phenylpiperidine) react with nitrosating agents (derived from trace nitrites) under acidic conditions[3]. Ensure your water and reagents are nitrite-free, and avoid using nitric acid or nitrite-containing salts during the workup or subsequent salt-formation steps.
Q: Why do we quench with acid instead of standard aqueous sodium bicarbonate? A: Quenching with a base like sodium bicarbonate deprotonates any residual bis(2-chloroethyl)amine, accelerating its cyclization into the aziridinium ion and subsequent conversion into piperazine impurities during the workup[2]. An acidic quench (pH 2-3) protonates the nitrogen, rendering it non-nucleophilic and stabilizing the mixture for extraction.
References[1] Title: 4-Phenylpiperidine hydrochloride | 10272-49-8 - Benchchem
Sources
Technical Support Center: Purification of Methyl 4-Phenylpiperidine-4-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of methyl 4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the column chromatography of methyl 4-phenylpiperidine-4-carboxylate.
Question 1: Why is my compound showing significant peak tailing on the TLC plate and during column chromatography?
Answer: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to uneven elution and tailed peaks.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is often to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1][2]
Question 2: I'm having difficulty separating my target compound from a non-polar impurity. How can I improve the separation?
Answer: Improving the separation of compounds with similar polarities requires optimizing the mobile phase and column parameters.
Troubleshooting Steps:
-
Solvent System Selection: The choice of eluent is critical. For normal-phase chromatography, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[3]
-
TLC Optimization: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal system that provides good separation between your compound and the impurity. Aim for an Rf value of approximately 0.2-0.4 for your target compound.[3]
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can effectively separate compounds with close Rf values.[4]
-
Column Dimensions: A longer, narrower column can provide better resolution for difficult separations, although it may lead to increased back-pressure.[5]
Question 3: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
Answer: Some piperidine derivatives can be unstable on acidic silica gel.[1]
Troubleshooting Steps:
-
Minimize Residence Time: Use flash chromatography with a faster flow rate to reduce the time your compound spends on the column.[1]
-
Deactivate Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites on the silica gel, which may also reduce degradation.[4]
-
Alternative Purification Methods: If instability is a significant issue, consider other purification techniques such as:
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of methyl 4-phenylpiperidine-4-carboxylate?
A good starting point for normal-phase chromatography on silica gel is a mixture of hexanes and ethyl acetate.[3] You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to find the optimal elution conditions. Remember to add a small amount of triethylamine (e.g., 0.5-1%) to the solvent system to prevent peak tailing.[1]
Q2: How much crude material can I load onto my column?
A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[1] Overloading the column will lead to poor separation and mixed fractions.
Q3: How do I choose the right stationary phase?
For basic compounds like methyl 4-phenylpiperidine-4-carboxylate, several options are available:
| Stationary Phase | Advantages | Disadvantages |
| Standard Silica Gel | Readily available, cost-effective.[7] | Can cause peak tailing and degradation of basic compounds.[1] |
| Amine-Deactivated Silica Gel | Reduces peak tailing and potential for degradation.[1] | More expensive than standard silica gel. |
| Alumina (Basic or Neutral) | Good for purifying basic compounds.[1] | May have different selectivity compared to silica gel. |
| Reverse-Phase (C18) | Excellent for less polar compounds, can use acidic modifiers to improve peak shape.[1][2] | Requires aqueous mobile phases. |
Q4: What is the expected Rf value for my compound?
The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[3][5] You should aim for a solvent system that gives your target compound an Rf in this range on a TLC plate.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying methyl 4-phenylpiperidine-4-carboxylate using flash column chromatography.
1. TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
Add 0.5-1% triethylamine to the eluent to improve the spot shape.[1]
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[5]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[1]
3. Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent.
-
Carefully load the solution onto the top of the column.[1]
4. Elution:
-
Begin eluting the sample through the column with the selected solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]
5. Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Analyze the collected fractions using TLC to identify the fractions containing the purified product.[1]
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 4-phenylpiperidine-4-carboxylate.[1]
Visualizing the Workflow
Caption: Workflow for the purification of methyl 4-phenylpiperidine-4-carboxylate by column chromatography.
IV. Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the column chromatography of basic compounds.
V. References
-
Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (URL: )
-
Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde - PrepChem.com. (URL: )
-
common challenges in working with piperidine-based compounds - Benchchem. (URL: )
-
TROUBLESHOOTING GUIDE. (URL: )
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (URL: )
-
Mobile Phase Selectivity. (URL: )
-
HPLC Troubleshooting Guide. (URL: )
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (URL: )
-
A Modified Method of Preparing 1-methyl 4-phenyl - The Korean Journal of Internal Medicine. (URL: )
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (URL: )
-
Rf value with solvent system of synthesized compounds. - ResearchGate. (URL: )
-
Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
-
I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? | ResearchGate. (URL: )
-
Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: )
-
Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. (URL: )
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (URL: )
-
Piperidines ESI-revised3 - The Royal Society of Chemistry. (URL: )
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: )
-
1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook. (URL: )
-
Several Problems of Flash Column Chromatography - Hawach. (URL: )
-
Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (URL: )
-
Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (URL: )
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
-
Purifying ionic compounds by flash column chromatography - Biotage. (URL: )
-
Supplementary Information - The Royal Society of Chemistry. (URL: )
-
RF Values[MarZ Chemistry] - Chromatography. (URL: )
-
Which Stationary Phase Should I Chose For My Peptide Purification? - Biotage. (URL: )
-
Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (URL: )
-
Methyl piperidine-4-carboxylate, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (URL: )
-
Strategic peptide purification | YMC. (URL: )
-
4-Phenylpiperidine-4-carboxylic acid p-methylbenzenesulfonate | CAS 83949-32-0 | SCBT. (URL: )
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of methyl 4-phenylpiperidine-4-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 4-phenylpiperidine-4-carboxylate , a critical intermediate and analogue in the synthetic opioid class of phenylpiperidines.
Executive Summary & Compound Identity
Methyl 4-phenylpiperidine-4-carboxylate (MW 219.28 Da) is the methyl ester analogue of Normeperidine . It is structurally distinct from Pethidine (Meperidine) , which is the ethyl ester with an N-methyl substitution.
This compound serves as a vital reference standard in forensic toxicology and drug development, particularly when distinguishing between metabolic byproducts of pethidine (normeperidine) and synthetic impurities. Its fragmentation pattern under Electron Ionization (EI) is governed by the stability of the piperidine ring and the absence of the N-methyl group, leading to a diagnostic base peak shift compared to Pethidine.
| Feature | Methyl 4-phenylpiperidine-4-carboxylate | Pethidine (Meperidine) | Pethidine Methyl Ester |
| Structure | Secondary Amine (N-H), Methyl Ester | Tertiary Amine (N-Me), Ethyl Ester | Tertiary Amine (N-Me), Methyl Ester |
| Molecular Weight | 219.28 Da | 247.33 Da | 233.31 Da |
| Base Peak (EI) | m/z 57 | m/z 71 | m/z 71 |
| Key Diagnostic Ion | m/z 160 (Phenylpiperidine cation) | m/z 174 (Phenylpiperidine cation) | m/z 160 (Phenylpiperidine cation) |
Experimental Protocol: GC-MS Analysis
To obtain reproducible fragmentation data, the following protocol is recommended. This method minimizes thermal degradation and ensures consistent ionization.
Instrumental Parameters
-
Ionization Source : Electron Ionization (EI) at 70 eV .[1]
-
Inlet Temperature : 250°C (High enough to volatilize, low enough to prevent ester pyrolysis).
-
Transfer Line : 280°C.
-
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm ID.
-
Carrier Gas : Helium at 1.0 mL/min (Constant Flow).
Sample Preparation (Direct vs. Derivatization)
-
Direct Injection : Dissolve 1 mg of the hydrochloride salt in 1 mL of Methanol. Add 10 µL of 1M Ammonium Hydroxide to liberate the free base. Inject 1 µL.
-
Note: As a secondary amine, the peak may tail slightly on non-deactivated liners.
-
-
Derivatization (Optional) : For trace analysis, derivatize with TFAA (Trifluoroacetic anhydride) to form the N-TFA derivative, which improves peak shape and alters the mass shift by +96 Da. This guide focuses on the underivatized free base.
Fragmentation Mechanism & Pathway Analysis
The EI mass spectrum of methyl 4-phenylpiperidine-4-carboxylate is characterized by three dominant pathways:
Path A: The Diagnostic Base Peak (m/z 57)
Unlike Pethidine, which displays a base peak at m/z 71 (due to the N-methyl group), the N-unsubstituted title compound yields a base peak at m/z 57 .
-
Mechanism : The ionization of the nitrogen lone pair triggers an
-cleavage of the piperidine ring. This is followed by a hydrogen transfer and subsequent bond scission to release the stable iminium fragment . -
Significance : This 14 Da shift (71
57) is the primary indicator of N-demethylation (Normeperidine series).
Path B: Ester Fragmentation (m/z 160 & 188)
The 4-position substituents (Phenyl and Carboxylate) direct significant fragmentation.
-
Loss of Methoxy Radical (
) m/z 188 :-
Cleavage of the ester linkage yields the acylium ion
.
-
-
Loss of Carbomethoxy Radical (
) m/z 160 :-
A high-energy fragmentation where the entire ester group is lost, leaving the stabilized 4-phenylpiperidine cation
. This ion is shared with Pethidine Methyl Ester but is 14 Da lower than the corresponding ion in Pethidine (m/z 174).
-
Path C: The Molecular Ion (m/z 219)
The molecular ion (
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.
Figure 1: Mechanistic fragmentation pathway of Methyl 4-phenylpiperidine-4-carboxylate under 70 eV EI.
Comparative Data Analysis
The table below objectively compares the mass spectral fingerprint of the title compound against its closest pharmacological relatives.
| Ion Identity | Methyl 4-phenylpiperidine-4-carboxylate (Topic) | Pethidine (Standard) | Pethidine Methyl Ester |
| Molecular Ion ( | 219 | 247 | 233 |
| Base Peak | 57 (N-H iminium) | 71 (N-Me iminium) | 71 (N-Me iminium) |
| 188 (Loss of OMe) | 202 (Loss of OEt) | 202 (Loss of OMe) | |
| 160 | 174 | 160 | |
| Diagnostic Ratio | High m/z 57 abundance | High m/z 71 abundance | High m/z 71 abundance |
Technical Insight : The presence of m/z 57 without m/z 71 is the definitive "fingerprint" for the secondary amine (Normeperidine series). If m/z 71 is observed, the sample likely contains the N-methylated tertiary amine.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 545827, Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST) . Meperidine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Deconvoluting the Spectral Signatures: The Physics of the Bands
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of resolving specific functional groups in complex drug scaffolds. Piperidine derivatives containing ester functionalities—such as pethidine, methylphenidate, and ethyl nipecotate—represent a cornerstone in modern neuropharmacology.
Accurate structural validation of these compounds relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. However, the simultaneous presence of a secondary amine (in the piperidine ring) and an ester carbonyl creates a unique spectroscopic puzzle. Hydrogen bonding, salt formation, and matrix interferences can drastically shift or obscure these critical absorption bands.
This guide objectively compares the two primary FTIR methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—providing researchers with the mechanistic causality and self-validating protocols needed to accurately deconvolute ester and amine signatures in piperidines.
Before selecting an instrumentation workflow, one must understand why these functional groups behave the way they do under infrared radiation. The table below summarizes the quantitative absorption data and the underlying chemical causality for piperidine esters.
Table 1: Quantitative FTIR Absorption Data for Piperidine Esters
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Peak Characteristics | Mechanistic Causality & Matrix Effects |
| Secondary Amine | N-H Stretch | 3100 – 3500 | Weak to Medium, Sharp | In free bases, this appears as a narrow peak. However, it is highly susceptible to intermolecular hydrogen bonding, which broadens the signal and shifts it to lower wavenumbers[1]. It is easily obscured by trace water (O-H stretch)[2]. |
| Protonated Amine | N-H⁺ Stretch | 2500 – 3000 | Broad, Strong | Dominates in hydrochloride salts (e.g., pethidine HCl). The positive charge strengthens the dipole, creating a massive, broad band that heavily overlaps with C-H stretching regions. |
| Ester Carbonyl | C=O Stretch | 1720 – 1750 | Strong, Sharp | Highly diagnostic. The large change in dipole moment yields a dominant peak. The exact position shifts slightly based on solvent polarity or solid-state crystal packing forces[3],[4]. |
| Ester Ether | C-O Stretch | 1150 – 1300 | Strong, Broad | Represents the C-O-C asymmetric stretch. Highly sensitive to the specific alkyl chain of the ester (e.g., ethyl vs. methyl). |
| Piperidine Ring | C-N Stretch | 1100 – 1250 | Medium | Often convolutes with the ester C-O stretch. Requires careful spectral deconvolution or second-derivative analysis for precise assignment. |
Methodological Showdown: ATR-FTIR vs. Transmission (KBr)
Choosing the correct sample presentation technique is just as critical as the analysis itself. The physical state of your piperidine derivative (liquid free base vs. solid hydrochloride salt) dictates the optimal workflow.
Attenuated Total Reflectance (ATR-FTIR)
-
Best For: Liquid piperidine free bases (e.g., ethyl nipecotate) or rapid screening of bulk powders.
-
Mechanistic Advantage: ATR utilizes an evanescent wave that penetrates only 0.5 to 2 micrometers into the sample. Because it requires no matrix dilution, it eliminates the risk of introducing hygroscopic artifacts (like water absorption) that plague the 3100–3500 cm⁻¹ N-H stretching region.
-
Analytical Trade-off: The penetration depth is wavelength-dependent. Bands at lower wavenumbers (e.g., the C-O stretch at 1200 cm⁻¹) will appear artificially stronger than those at higher wavenumbers (e.g., the N-H stretch at 3300 cm⁻¹) compared to standard transmission spectra.
Transmission FTIR (KBr Pellet)
-
Best For: Solid pharmaceutical salts (e.g., pethidine HCl).
-
Mechanistic Advantage: Diluting the sample in an infrared-transparent alkali halide matrix (KBr) adheres strictly to the Beer-Lambert law, providing superior optical resolution. It breaks up some intermolecular forces, often sharpening the ester C=O band[3].
-
Analytical Trade-off: KBr is fiercely hygroscopic. If the pellet absorbs ambient moisture during preparation, a massive O-H stretch will manifest at ~3400 cm⁻¹, completely masking the secondary amine signature[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every FTIR analysis must act as a self-validating system. The following protocols include built-in causality checks to guarantee spectral accuracy.
Protocol A: ATR-FTIR for Liquid Piperidine Free Bases
-
Background Acquisition: Collect an air background scan immediately prior to the sample. Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) fluctuate constantly; immediate backgrounding subtracts these environmental variables.
-
Sample Application: Deposit 1–2 drops of the liquid piperidine ester directly onto the diamond ATR crystal. Ensure complete coverage without trapping air bubbles. Causality: The evanescent wave has a highly limited penetration depth; poor contact results in a high signal-to-noise ratio.
-
Spectral Collection: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm in your software. Causality: The algorithm mathematically compensates for the wavelength-dependent penetration depth, normalizing the spectrum for accurate library matching.
-
Validation Check: Inspect the baseline at 3800 cm⁻¹. It must be perfectly flat. Ensure the ester C=O peak (~1730 cm⁻¹) does not exceed 1.0 Absorbance Units to maintain detector linearity.
Protocol B: Transmission (KBr) for Solid Piperidine Salts
-
Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours prior to use. Causality: Eliminates adsorbed water that would otherwise mask the N-H stretching region[1],[2].
-
Sample Trituration: Weigh 1–2 mg of the piperidine salt and 200 mg of anhydrous KBr. Grind vigorously in an agate mortar for 2–3 minutes until the particle size is visually less than 2 micrometers. Causality: Particles larger than the wavelength of IR light cause the Christiansen effect, resulting in severe baseline scattering at high wavenumbers.
-
Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum. Causality: The vacuum removes trapped air, fusing the KBr into a transparent, glassy pellet that minimizes internal refraction.
-
Validation Check: Before analyzing the functional groups, check the pellet's overall transmittance. A properly made pellet should transmit >80% of light at 4000 cm⁻¹. If a broad, unexpected band appears at 3450 cm⁻¹, the pellet has absorbed moisture and must be discarded and remade.
Analytical Workflow Visualization
FTIR Analytical Workflow for Resolving Ester and Amine Bands in Piperidines.
References
1.[1] Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. SciELO. URL: 2.[3] Spectroscopic Behavior, FMO, NBO Analysis of Pethidine and Diclofenac Drugs by Theoretical Approach. Advanced Journal of Chemistry. URL: 3.[4] Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. SciELO. URL: 4.[2] Facile Amine Termination of Nanodiamond Particles and Their Surface Reaction Dynamics. ACS Omega. URL:
Sources
A Comparative Guide to the Stability of Methyl and Ethyl 4-Phenylpiperidine-4-carboxylate: A Methodical Approach
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of preclinical development. The choice between closely related chemical entities, such as a methyl versus an ethyl ester, can have profound implications for a compound's pharmacokinetic profile, shelf-life, and overall viability as a therapeutic agent. This guide provides a comprehensive framework for the comparative stability analysis of methyl 4-phenylpiperidine-4-carboxylate and ethyl 4-phenylpiperidine-4-carboxylate. We will delve into the theoretical underpinnings of their potential degradation, present robust experimental protocols for their evaluation, and offer insights into the interpretation of the resulting data.
Introduction: The Significance of the Ester Moiety
Methyl 4-phenylpiperidine-4-carboxylate and its ethyl analogue are structurally similar compounds, differing only by a single methylene group in the ester moiety. This seemingly minor variation can significantly influence the molecule's susceptibility to chemical and enzymatic degradation. Esters are a common functional group in pharmaceuticals, often incorporated to enhance properties like cell permeability. However, they are also known liabilities, prone to hydrolysis that cleaves the molecule into its constituent carboxylic acid and alcohol.[1][2][3] This degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[1]
Therefore, a head-to-head comparison of the stability of these two esters is not merely an academic exercise but a critical step in lead optimization and candidate selection. This guide will equip you with the necessary protocols and rationale to conduct a thorough and self-validating stability assessment.
Theoretical Framework: Predicting Stability Differences
The stability of both molecules is primarily governed by two key structural features: the ester functional group and the piperidine ring.
Ester Hydrolysis: The Central Point of Comparison
The primary degradation pathway for both compounds is expected to be the hydrolysis of the ester bond, yielding 4-phenylpiperidine-4-carboxylic acid and either methanol or ethanol. This reaction can be catalyzed by acid, base, or enzymes (esterases).[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is directly attacked by a hydroxide ion. This process is irreversible and typically faster than acid-catalyzed hydrolysis.[4]
-
Enzymatic Hydrolysis: In a biological system, esterases present in plasma and tissues can efficiently catalyze ester hydrolysis.[6][7] This is a crucial factor determining a drug's in vivo half-life.
Why would we expect a difference between the methyl and ethyl esters?
The rate of hydrolysis is influenced by both steric and electronic factors. Generally, methyl esters are considered more reactive towards hydrolysis than their ethyl counterparts.[8] The smaller size of the methyl group presents less steric hindrance to the incoming nucleophile (water, hydroxide ion, or the active site of an enzyme) compared to the bulkier ethyl group. While the electronic difference between a methyl and an ethyl group is minimal, the steric effect is often the dominant factor in this type of comparison. However, some studies have shown methyl esters to have greater metabolic stability in plasma compared to their higher homologs, suggesting that the specific enzymatic environment can play a decisive role.[9]
Piperidine Ring Stability
The 4-phenylpiperidine-4-carboxylate core also presents potential stability liabilities, although these are generally less pronounced than ester hydrolysis under typical pharmaceutical conditions.[10] Potential degradation pathways include:
-
Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, forming N-oxides, particularly in the presence of oxidizing agents.[10]
-
Ring Opening: Extreme pH and high temperatures could theoretically lead to the opening of the piperidine ring.[10]
-
Photodegradation: Exposure to UV or visible light can induce degradation, depending on the molecule's chromophores.[3][10]
The substitution on the ester is not expected to significantly influence the intrinsic stability of the piperidine ring itself.
Below is a diagram illustrating the primary degradation pathway of concern: ester hydrolysis.
Caption: General mechanism of ester hydrolysis.
Experimental Design: A Head-to-Head Comparison
To objectively compare the stability of methyl and ethyl 4-phenylpiperidine-4-carboxylate, a series of forced degradation studies and an in vitro plasma stability assay should be conducted. These experiments are designed to challenge the molecules under various stress conditions, allowing for the identification of degradation products and the quantification of degradation rates.[1][11]
The following experimental workflow provides a systematic approach to this comparison.
Caption: Experimental workflow for stability comparison.
Protocol: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule by intentionally degrading it under more severe conditions than those used for accelerated stability testing.[12] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify primary degradation products.[13]
Materials:
-
Methyl 4-phenylpiperidine-4-carboxylate
-
Ethyl 4-phenylpiperidine-4-carboxylate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Calibrated oven, photostability chamber, and pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the methyl and ethyl esters in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment using 1 M HCl.[13]
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute as in the acid hydrolysis step.
-
If degradation is too rapid, consider performing the experiment at a lower temperature. If it's too slow, repeat with 1 M NaOH.[13]
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.
-
Store the solutions at room temperature, protected from light, for up to 24 hours.
-
Withdraw and dilute aliquots at appropriate time points for analysis.[13]
-
-
Thermal Degradation:
-
Place a known amount of each compound in the solid state in separate glass vials.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[13]
-
-
Photostability:
-
Expose the solid compounds and their solutions (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
Protocol: In Vitro Plasma Stability Assay
This assay is critical for predicting in vivo stability, as it measures degradation by plasma enzymes.[2] Compounds that rapidly degrade in plasma often exhibit poor in vivo efficacy.[2][7]
Materials:
-
Pooled human plasma (or from other species of interest)
-
Test compounds (methyl and ethyl esters)
-
Positive control (a compound known to be unstable in plasma, e.g., propantheline)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Test Compound Preparation: Prepare a 1 mM stock solution of each test compound in DMSO.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound from the stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).[2]
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2]
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the plasma proteins.[6]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.
-
Data Presentation and Interpretation
The quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Methyl Ester (% Remaining) | Ethyl Ester (% Remaining) | Degradation Products Identified |
| 0.1 M HCl, 60°C | 0 | 100 | 100 | - |
| 8 | Data | Data | 4-phenylpiperidine-4-carboxylic acid | |
| 24 | Data | Data | 4-phenylpiperidine-4-carboxylic acid | |
| 0.1 M NaOH, 60°C | 0 | 100 | 100 | - |
| 2 | Data | Data | 4-phenylpiperidine-4-carboxylic acid | |
| 8 | Data | Data | 4-phenylpiperidine-4-carboxylic acid | |
| 3% H₂O₂, RT | 0 | 100 | 100 | - |
| 24 | Data | Data | N-oxide |
Table 2: In Vitro Plasma Stability Results
| Parameter | Methyl Ester | Ethyl Ester | Positive Control |
| Half-life (t½, min) | Data | Data | Data (<10 min) |
| % Remaining at 60 min | Data | Data | Data |
| % Remaining at 120 min | Data | Data | Data |
Interpretation:
-
Forced Degradation: A faster decline in the percentage of the parent compound remaining indicates lower stability under that specific stress condition. Based on steric hindrance principles, it is hypothesized that the methyl ester will show faster degradation under both acidic and basic conditions compared to the ethyl ester. The primary degradation product in both cases is expected to be 4-phenylpiperidine-4-carboxylic acid, which should be confirmed by MS data.
-
Plasma Stability: The calculated half-life is the most direct measure of stability. A shorter half-life indicates greater susceptibility to enzymatic hydrolysis. The comparison will reveal which ester is more likely to be rapidly cleared in vivo. While general chemical principles suggest the methyl ester might be less stable, enzymatic selectivity can sometimes lead to unexpected results.[9]
Conclusion
This guide provides a robust, method-driven framework for the comparative stability analysis of methyl and ethyl 4-phenylpiperidine-4-carboxylate. By systematically evaluating their degradation under chemical and biological stress, researchers can make data-driven decisions in the drug development process. The experimental results will elucidate the intrinsic stability of each molecule, highlight potential liabilities, and inform formulation and storage strategies. While theoretical principles provide a strong hypothesis, only rigorous experimental testing, as outlined here, can definitively establish the superior candidate for further development.
References
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Technical Guide: Distinguishing Methyl 4-phenylpiperidine-4-carboxylate from Pethidine and its Impurities
[1]
Executive Summary: The Methyl Ester Challenge
In the synthesis and quality control of Pethidine (Meperidine), the presence of Methyl 1-methyl-4-phenylpiperidine-4-carboxylate (hereafter referred to as Pethidine Methyl Ester ) represents a critical analytical challenge.[1] This compound is not merely a structural analog; it is a specific impurity arising from the use of methanol—either as a solvent or a reagent—during the esterification of the pethidine intermediate.
While Pethidine (the ethyl ester) is a controlled opioid analgesic, its methyl analog shares a nearly identical pharmacophore but differs in metabolic stability and potency. Furthermore, the synthesis of these 4-phenylpiperidines carries the inherent risk of generating MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin capable of inducing irreversible Parkinsonism.
This guide provides a definitive, multi-modal analytical framework to distinguish the target methyl ester from Pethidine and the neurotoxic MPTP impurity, ensuring both product safety and forensic accuracy.
Structural & Synthetic Context
To understand the impurities, one must understand their origin. The synthesis of Pethidine typically proceeds via the nitrile intermediate. The choice of alcohol in the final step determines the ester product.
Chemical Genealogy Diagram[1]
Figure 1: Synthetic divergence showing the origin of the Methyl Ester impurity and the neurotoxic MPTP byproduct.
Analytical Differentiation Strategy
Distinguishing these compounds requires orthogonal validation. Relying on a single method (e.g., retention time) is insufficient due to the structural similarities.
Physicochemical Comparison
| Feature | Pethidine (Ethyl Ester) | Pethidine Methyl Ester | MPTP (Impurity) |
| CAS Number | 57-42-1 | 10272-50-1 | 28289-54-5 |
| Formula | C₁₅H₂₁NO₂ | C₁₄H₁₉NO₂ | C₁₂H₁₅N |
| Mol.[1] Weight | 247.33 g/mol | 233.31 g/mol | 173.26 g/mol |
| Key Functional Group | Ethyl Ester (-COOEt) | Methyl Ester (-COOMe) | Tetrahydropyridine (Alkene) |
| Lipophilicity (LogP) | ~2.5 | ~2.1 | ~2.4 |
Mass Spectrometry (GC-MS) Fingerprinting
Mass spectrometry offers the most robust confirmation. The fragmentation patterns follow a logical loss of the ester alkoxy group.
-
Pethidine (Ethyl):
-
Molecular Ion (M+): m/z 247 (Distinct)[1]
-
Key Fragment: Loss of Ethoxy radical (•OCH₂CH₃, Mass 45).
-
Base Peak: Typically m/z 71 (related to the N-methylpiperidine ring) or m/z 172 (loss of the ester side chain entirely).
-
-
Pethidine Methyl Ester:
-
Molecular Ion (M+): m/z 233 (Distinct, -14 Da shift from Pethidine).[1]
-
Key Fragment: Loss of Methoxy radical (•OCH₃, Mass 31).
-
Base Peak: The core ring fragments remain similar, but the M+ and high-mass fragments shift by 14 units compared to pethidine.
-
-
MPTP:
Nuclear Magnetic Resonance (NMR) Spectroscopy
If the sample is isolated (e.g., reference standard characterization), 1H-NMR provides the "smoking gun" signals.
Validated Experimental Protocol
This workflow is designed for the extraction and identification of pethidine impurities from complex matrices (urine or reaction mixtures).
Reagents & Equipment
-
Solvents: HPLC-grade Hexane and Dichloromethane (DCM).[1]
-
Buffer: Borate or Carbonate buffer (pH 9.5 - 10.0).[1]
-
Instrumentation: GC-MS (Agilent 7890/5977 or equivalent) with a DB-5MS or HP-5MS column.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Add 3.0 mL of Hexane:DCM (4:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Transfer the top organic layer to a clean vial.[1]
-
-
Concentration (Optional):
-
Evaporate solvent under a gentle stream of nitrogen at 40°C to dryness.[1]
-
Reconstitute in 100 µL of Ethyl Acetate.
-
-
GC-MS Analysis Parameters:
Analytical Decision Tree
Figure 2: Logical flow for MS spectral interpretation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 545827: Methyl 4-phenylpiperidine-4-carboxylate. [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Opioids. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Determination of MPTP, a toxic impurity of pethidine.[1][3] (Quaglia et al., 2003).[3] [Link]
Safety Operating Guide
Methyl 4-phenylpiperidine-4-carboxylate proper disposal procedures
This guide outlines the critical operational protocols for the disposal of Methyl 4-phenylpiperidine-4-carboxylate .
Regulatory & Safety Alert: Methyl 4-phenylpiperidine-4-carboxylate is a structural analog of Pethidine (Meperidine) and a close chemical relative to MPTP (a potent neurotoxin). Depending on the specific N-substitution (e.g., N-methyl vs. N-H) and your jurisdiction, this compound is likely classified as a Schedule II Controlled Substance (as an ester of Pethidine Intermediate C) or a List I Chemical (precursor).
Do not treat this as standard organic waste. Disposal requires a strict Chain of Custody (CoC) and irreversible destruction methods (incineration) to prevent diversion and environmental contamination.
Part 1: Hazard Assessment & Characterization
Before initiating disposal, you must characterize the specific risk profile. This compound presents a dual hazard: Opioid-like Toxicity and Regulatory Liability .
Chemical & Toxicological Profile
| Property | Specification | Operational Implication |
| CAS Number | 10560-50-6 (Generic for esters) / Specifics vary by salt | Verify exact CAS on container; often mislabeled as general piperidines. |
| Molecular Class | Phenylpiperidine Carboxylate | High Risk: Structural scaffold for fentanyl and pethidine analogs.[1] |
| Toxicity | Acute Oral/Dermal Toxicity | Potential respiratory depressant. Handle as a potent opioid. |
| Neurotoxicity | MPTP Potential | Impurities or degradation products may form neurotoxic tetrahydropyridines. |
| Stability | Hydrolytically Unstable | Hydrolysis yields 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Intermediate C), which is also a Schedule II substance . |
The "Hydrolysis Trap"
Critical Expert Insight: Many laboratory safety guides recommend alkaline hydrolysis (bleach or NaOH) to deactivate esters. Do NOT use hydrolysis for this compound.
-
Reasoning: Hydrolyzing the methyl ester converts it into the corresponding carboxylic acid (Pethidine Intermediate C). In the eyes of the DEA (and many international bodies), the acid is just as controlled as the ester. You are not destroying the controlled substance; you are merely synthesizing a different one.
-
Correct Protocol: The only validated destruction method is high-temperature incineration (>800°C) which destroys the piperidine ring structure entirely.
Part 2: Operational Disposal Protocol
Phase 1: Chain of Custody & Segregation
Objective: Establish a "Zero-Diversion" audit trail.
-
Quarantine: Immediately move the material to a locked, limited-access Controlled Substance Safe.
-
Inventory Log: Record the exact mass/volume.
-
Entry: "Methyl 4-phenylpiperidine-4-carboxylate - To Be Disposed."[2]
-
Witness: Two authorized signatures are required for the weight verification.
-
-
Labeling: Apply a specific "Controlled Waste" label. Do not mix with general solvent waste.
-
Label Text: "CONTAMINATED WASTE - OPIOID PRECURSOR - DO NOT DECANT."
-
Phase 2: Packaging for Reverse Distribution
Objective: Prepare for transfer to a licensed hazardous waste hauler (Reverse Distributor).
-
Primary Containment: Ensure the material is in a sealed, chemically compatible container (Glass or HDPE).
-
Solidification (Liquids only): If the material is in solution, add a polymer solidifier (e.g., polyacrylate) to the vial to render it non-retrievable during transport.
-
Secondary Containment: Place the primary container inside a clear, sealable bag (tamper-evident).
-
Outer Packaging: Place into a UN-rated drum (e.g., 5-gallon lab pack) designated specifically for "Incineration Only - Witnessed Destruction."
Phase 3: The Destruction Workflow
Objective: Irreversible destruction via a licensed third party.
-
Do not autoclave: Autoclaving may volatilize the compound or fail to break the piperidine ring.
-
Select a Reverse Distributor: Engage a DEA-registered Reverse Distributor (Form 41 in the US).
-
Method: The manifest must specify High-Temperature Incineration .
Part 3: Visualization of Disposal Logic
The following decision tree outlines the critical "Stop/Go" decisions to prevent regulatory violations during disposal.
Figure 1: Decision logic for the disposal of phenylpiperidine carboxylates, emphasizing the prohibition of hydrolysis and the requirement for incineration.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood, immediate containment is required to prevent exposure and loss of accountability.
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, Tyvek sleeves, and a P100 respirator (or N95 minimum) due to potential opioid potency.
-
Immobilize: Do not wipe. Cover the spill immediately with a vermiculite or activated charcoal pad. Charcoal is preferred as it adsorbs the organic compound effectively.
-
Quench (Surface Decontamination Only):
-
Once the bulk material is removed via charcoal pads, treat the surface (not the bulk waste) with a freshly prepared solution of 10% Bleach (Sodium Hypochlorite) mixed 1:1 with 1N NaOH .
-
Mechanism:[3][4][5][6] While this creates the controlled acid (Intermediate C), on a surface-trace level, it facilitates removal.
-
Wait Time: Allow 15 minutes contact time.
-
-
Disposal of Cleanup Materials: All pads, gloves, and wipes must be placed in the "Incineration Only" drum. They are now considered controlled waste.
References
-
United States Drug Enforcement Administration (DEA). (2024). List of Controlled Substances (Orange Book). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 545827, Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
Code of Federal Regulations. (2024). 21 CFR § 1317.90 - Methods of destruction. Retrieved from [Link][7]
-
World Health Organization. (2003). Surveillance for MPTP-like impurities in pethidine analogues. Retrieved from [Link]
Sources
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- 7. Controlled Substance Schedule | South Carolina Department of Public Health [dph.sc.gov]
Personal protective equipment for handling Methyl 4-phenylpiperidine-4-carboxylate
Standard Operating Procedure & PPE Guide for Handling Methyl 4-phenylpiperidine-4-carboxylate (CAS 83898-15-1 for the hydrochloride salt) is a critical intermediate and structural analog of the phenylpiperidine class of synthetic opioids[1]. Because it shares a core pharmacophore with , it possesses significant central nervous system (CNS) activity[2].
Standard laboratory PPE is designed for general chemical splash protection, not for highly potent, centrally acting Active Pharmaceutical Ingredients (APIs). When handling this compound, a micro-gram scale inhalation or solvent-mediated dermal exposure can trigger acute physiological responses[3]. This guide provides a self-validating, step-by-step operational framework to transition your laboratory from "passive protection" to "active containment."
Hazard Profile & Mechanistic Causality
Understanding the physical state and chemical behavior of Methyl 4-phenylpiperidine-4-carboxylate dictates our PPE strategy.
-
Inhalation Hazard (The Powder State): The HCl salt of this compound is typically a fine crystalline powder.
-
Causality: Powders possess high electrostatic charges and low mass, allowing them to easily aerosolize during routine transfer or weighing. Inhalation bypasses first-pass hepatic metabolism, leading to rapid systemic absorption and potential respiratory suppression[3].
-
-
Dermal/Mucosal Hazard (The Solution State): Laboratory workflows often require reconstituting this intermediate in polar aprotic solvents like N,N-Dimethylformamide (DMF) or methanol[4].
-
Causality: These solvents act as potent permeation enhancers. If a splash occurs, the solvent carries the dissolved API directly through the stratum corneum (the skin's outer layer) and into the bloodstream, making standard thin-mil latex gloves entirely insufficient.
-
Quantitative Safety Parameters
To ensure operational standardization, all handling environments must adhere to the following quantitative thresholds.
| Parameter | Specification / Value | Justification |
| Molecular Weight | 255.74 g/mol (HCl salt)[1] | Small molecule; highly prone to aerosolization and mucosal absorption. |
| Acute Oral Toxicity (LD50) | ~170 mg/kg (Rat, Meperidine analog)[5] | Category 3 Toxin; mandates strict ingestion and inhalation prevention. |
| Glove Material | Nitrile, >0.12 mm (5 mil) | Prevents dermal exposure; provides breakthrough resistance to common reconstitution solvents. |
| Respirator APF | APF 10 (N95) to APF 50 (PAPR) | Required Assigned Protection Factor (APF) if handling dry powder outside of primary containment. |
| Hood Face Velocity | 80 - 100 fpm (0.4 - 0.5 m/s) | Ensures sufficient negative pressure to contain aerosolized particulates without causing powder turbulence. |
Core PPE Requirements: The Self-Validating System
Every layer of protection must provide immediate, observable feedback if a barrier failure occurs. Do not rely on single-layer defenses.
-
Respiratory Protection: N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR).
-
Causality: Filters out >95% of airborne particulates, preventing mucosal deposition.
-
Self-Validation Check: Perform a positive/negative pressure seal check before every use. If the mask does not collapse slightly against your face upon sharp inhalation, the seal is compromised, and the operation must be aborted.
-
-
Hand Protection: Double-Gloving Strategy (Contrasting Colors).
-
Causality: The outer glove (e.g., 5-mil blue nitrile) provides primary chemical and mechanical resistance. The inner glove (e.g., green nitrile) serves as a sterile, uncontaminated barrier for safe doffing.
-
Self-Validation Check: If the blue outer glove sustains a micro-tear from a glass vial or spatula, the bright green inner glove immediately shows through, visually alerting the user to a breach before chemical exposure occurs.
-
-
Eye & Body Protection: Chemical splash goggles and an elastic-cuffed, fluid-resistant Tyvek lab coat.
-
Causality: Standard safety glasses leave gaps. Goggles form a complete elastomeric seal around the eyes, preventing aerosolized powder from dissolving in the conjunctival fluid[3].
-
Operational Workflow: Step-by-Step Methodology
Phase 1: Preparation & Containment Verification
-
Airflow Validation: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Verify the face velocity is between 80–100 fpm using the digital monitor.
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.
-
-
Gowning Sequence: Don the inner green nitrile gloves, Tyvek coat, N95 respirator, and splash goggles. Finally, don the outer blue nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Phase 2: Chemical Handling & Reconstitution 3. Static Mitigation: Wipe the interior of the hood and the weighing balance with an anti-static wipe.
-
Causality: This neutralizes electrostatic repulsion that causes light API powders to scatter off the spatula.
-
Transfer: Open the vial of Methyl 4-phenylpiperidine-4-carboxylate only inside the containment zone. Use a dedicated anti-static micro-spatula to transfer the powder to a tared weigh boat.
-
Solvent Addition: If preparing a stock solution (e.g., in DMF), slowly add the solvent down the inner wall of the vial to prevent displacing the powder into the air[4]. Cap the vial tightly before vortexing.
Phase 3: Decontamination & Doffing 6. Wet Decontamination: Dry sweeping is strictly prohibited[3]. Wipe down the exterior of the sealed sample vial, the balance, and the hood surface with a wipe dampened with 70% isopropyl alcohol or water. 7. Doffing Outer Gloves: Remove the contaminated outer blue gloves inside the hood and discard them in the designated hazardous waste bin. 8. Exit: With the clean inner green gloves, remove the sealed sample vial from the hood. Doff the remaining PPE in the following order: goggles, lab coat, respirator, and finally inner gloves. Wash hands immediately with soap and water[5].
Spill Response & Disposal Plan
-
Powder Spills (The "Wet Blanket" Method): Never use a brush or dry paper towel, which injects mechanical energy into the powder and creates an invisible aerosol cloud. Instead, gently cover the spill with a damp absorbent pad to trap particulates. Wipe inward from the edges to the center.
-
Disposal: All contaminated PPE, wipes, and empty chemical containers must be treated as hazardous chemical waste. Because Methyl 4-phenylpiperidine-4-carboxylate is an opioid analog, verify local DEA/regulatory guidelines regarding controlled substance precursor disposal. Store waste in a sealed, puncture-resistant container clearly labeled "Hazardous Waste - Toxic Piperidine Analogs"[4].
Workflow Visualization
Step-by-step operational workflow for handling high-potency piperidinecarboxylate powders.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride." PubChem,[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4058, Meperidine." PubChem,[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
